Cy3-PEG2-TCO4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H63ClN4O5 |
|---|---|
Molecular Weight |
775.5 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h6-7,13-16,18,21-26,35H,8-12,17,19-20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b7-6+; |
InChI Key |
NUZASIFMYCEXGJ-UHDJGPCESA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the PEG2 Linker in Cy3-PEG2-TCO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cy3-PEG2-TCO molecule, with a specific focus on the critical role of the short, two-unit polyethylene glycol (PEG2) linker. Cy3-PEG2-TCO is a fluorescent probe widely used in bioconjugation for the precise labeling of biomolecules. It combines the bright fluorescence of the Cyanine3 (Cy3) dye with the highly efficient and bioorthogonal click chemistry of the trans-cyclooctene (TCO) group. The PEG2 linker, though small, plays a crucial role in optimizing the performance of this reagent in various research and drug development applications.
Introduction to Cy3-PEG2-TCO
Cy3-PEG2-TCO is a bifunctional molecule comprised of three key components:
-
Cy3 (Cyanine3): A fluorescent dye known for its brightness and photostability, with excitation and emission maxima around 550 nm and 570 nm, respectively.[1][2]
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry". Specifically, it undergoes a rapid and highly selective inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[3][4][5] This reaction is notable for its fast kinetics and the absence of a need for a catalyst, making it ideal for use in complex biological systems.[3][4]
-
PEG2 Linker: A short, hydrophilic spacer consisting of two ethylene glycol units that connects the Cy3 dye to the TCO moiety.
The primary application of Cy3-PEG2-TCO is the fluorescent labeling of tetrazine-functionalized biomolecules, such as proteins, antibodies, and nucleic acids, for visualization and tracking in biological systems.[6]
The Pivotal Role of the PEG2 Linker
While seemingly a simple spacer, the PEG2 linker significantly enhances the utility of the Cy3-TCO conjugate in several ways. The inclusion of even a short PEG chain can profoundly impact the physicochemical properties and reactivity of the molecule.
Key Functions of the PEG2 Linker:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker increases the overall water solubility of the often-hydrophobic dye-TCO conjugate.[2] This is crucial for preventing aggregation and ensuring the reagent remains in solution in aqueous biological buffers, which is essential for efficient conjugation.
-
Reduced Steric Hindrance: The PEG2 linker provides a flexible spacer that physically separates the bulky Cy3 dye from the reactive TCO group. This separation minimizes steric hindrance, allowing the TCO moiety to more readily interact with its tetrazine binding partner on the target biomolecule.
-
Improved Reaction Efficiency: By mitigating steric hindrance and improving solubility, the PEG linker can lead to more efficient and complete labeling of the target molecule. While excessively long PEG chains can sometimes reduce reaction rates, short linkers like PEG2 are generally beneficial.
-
Minimized Non-specific Interactions: PEGylation is a well-established method for reducing non-specific binding of molecules to surfaces and other proteins. The PEG2 linker helps to shield the hydrophobic Cy3 dye, potentially reducing non-specific interactions that can lead to background signal in imaging applications.
-
Enhanced Stability: PEG linkers can protect conjugated molecules from degradation.[7]
Quantitative Data on the Impact of PEG Linkers
Table 1: Impact of PEG Linker Length on TCO-Antibody Conjugates
| Parameter | PEG0 (No Linker) | PEG4 | PEG12 |
| Number of TCOs per Antibody (average) | Lower | Higher | Highest |
| In Vitro Fluorescence Signal (Pre-targeting) | Highest | Lower | Lowest |
| In Vivo Tumor Fluorescence Signal (Pre-targeting) | Highest | ~2x Lower | ~2x Lower |
Data synthesized from G. Torfeh et al., "Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models."
Interpretation of the Data:
The study suggests that while longer PEG linkers (PEG4 and PEG12) allow for a higher number of TCO molecules to be attached to an antibody, this does not necessarily translate to a stronger signal in pre-targeting experiments. The authors propose that while PEG linkers improve accessibility for TCO grafting, they might also decrease the number of reactive TCOs available for the click reaction in a biological context. This highlights a potential trade-off between the number of conjugated linkers and their reactivity. For a short linker like PEG2, the benefits of increased solubility and reduced steric hindrance are expected to be the dominant effects, likely leading to improved performance over a no-linker (PEG0) construct, without the potential drawbacks of longer PEG chains.
Table 2: Photophysical Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | ~0.1-0.3 (highly environment-dependent) |
Note: The fluorescence properties of Cy3 can be influenced by its local environment and conjugation partner.[8]
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Antibody with Cy3-PEG2-TCO
This protocol provides a general guideline for the inverse electron-demand Diels-Alder (iEDDA) click reaction. Optimal conditions may vary depending on the specific antibody and its concentration.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-PEG2-TCO, dissolved in a compatible organic solvent (e.g., DMSO) to a stock concentration of 1-10 mM
-
Reaction buffer (e.g., PBS, pH 6-9)[3]
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Prepare the Antibody: Ensure the tetrazine-modified antibody is at a known concentration in the reaction buffer. If the antibody is in a buffer containing primary amines (like Tris), it should be exchanged into a non-amine-containing buffer like PBS.
-
Prepare the Cy3-PEG2-TCO: Immediately before use, dilute the Cy3-PEG2-TCO stock solution in the reaction buffer.
-
Reaction Setup: Add a 1.5 to 10-fold molar excess of Cy3-PEG2-TCO to the tetrazine-modified antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[9] The reaction is typically rapid.
-
Purification: Remove the unreacted Cy3-PEG2-TCO from the labeled antibody using a desalting column or other size-exclusion chromatography method appropriate for the antibody's size.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~550 nm (for Cy3).
Visualizations
Chemical Structure and Reaction
Caption: Structure of Cy3-PEG2-TCO and its reaction with a tetrazine-modified antibody.
Pre-targeted Imaging Workflow
Caption: A workflow diagram for pre-targeted in vivo imaging.
Conclusion
The PEG2 linker in Cy3-PEG2-TCO, while a small component of the overall structure, is a critical element that enhances the performance of this valuable bioconjugation reagent. It improves solubility, reduces steric hindrance, and minimizes non-specific interactions, all of which contribute to more efficient and reliable labeling of biomolecules. Understanding the role of this linker allows researchers and drug development professionals to make informed decisions when selecting reagents for their specific applications, ultimately leading to more robust and reproducible results in areas such as fluorescence imaging, diagnostics, and targeted therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sulfo-Cy3-PEG3-biotin | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
An In-depth Technical Guide to TCO and Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies of trans-cyclooctene (TCO) and tetrazine click chemistry, a cornerstone of modern bioconjugation and pharmaceutical development.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
At the heart of TCO-tetrazine chemistry lies the inverse-electron-demand Diels-Alder (IEDDA) reaction, a powerful and bioorthogonal ligation method.[1][2][3] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][2][4]
The key players in this reaction are:
-
trans-cyclooctene (TCO): A strained cyclic alkene that acts as the dienophile. The ring strain of the trans isomer significantly accelerates the reaction rate compared to its cis-cyclooctene counterpart.[5]
-
Tetrazine (Tz): An electron-deficient six-membered aromatic ring containing four nitrogen atoms, which serves as the diene.[6]
The IEDDA reaction between TCO and a 1,2,4,5-tetrazine proceeds via a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate.[6][7] This is immediately followed by a retro-Diels-Alder reaction, which releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable pyridazine product.[5][6] This irreversible process results in minimal byproducts, a key advantage in complex biological systems.[5][8]
Key Features and Advantages
The TCO-tetrazine ligation offers several distinct advantages that make it a preferred method for bioconjugation:
-
Exceptional Reaction Kinetics: This is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹.[1][2][4] This allows for efficient labeling even at very low, micromolar to nanomolar, concentrations typically found in biological systems.[2][4]
-
Bioorthogonality: The reaction is highly selective and does not interfere with native biochemical processes within living organisms.[1][8] TCO and tetrazine moieties are abiotic and do not react with endogenous functional groups like amines, thiols, or carboxylates.[5]
-
Biocompatibility: The reaction proceeds under mild conditions, such as physiological pH (6-9) and room temperature, and does not require cytotoxic catalysts.[4][5]
-
Stability: Both TCO and tetrazine derivatives exhibit good stability in aqueous media, allowing for their use in a wide range of biological applications.[5] Methyl-substituted tetrazines, in particular, show high stability.[1][2]
-
Versatility: This chemistry has been successfully applied in a multitude of fields, including drug development, in vivo imaging, diagnostics, and materials science.[7][8]
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of the reactants. The following table summarizes typical second-order rate constants for various TCO and tetrazine derivatives.
| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | |
| TCO Derivatives | Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ | [1][2] |
| TCO Derivatives | Hydrogen-substituted tetrazines | up to 30,000 M⁻¹s⁻¹ | [1][2] |
| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine (water-soluble) | ~366,000 M⁻¹s⁻¹ | [9] |
| TCO-PEG₄ | 2-pyridyl-substituted tetrazine | 69,400 M⁻¹s⁻¹ | [9] |
Applications in Research and Drug Development
The unique characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in various scientific disciplines.
Bioconjugation and Labeling
This technique is extensively used for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans with imaging agents or fluorescent dyes.[8] This enables real-time tracking of cellular processes and provides deeper insights into disease mechanisms and drug interactions.[8]
Drug Delivery and Development
In the pharmaceutical industry, TCO-tetrazine chemistry is instrumental in the development of targeted therapies, most notably antibody-drug conjugates (ADCs).[8] By attaching potent therapeutic agents to antibodies that specifically target cancer cells, the efficacy of the treatment is enhanced while minimizing off-target side effects.[7][8] The "click-to-release" strategy, where the ligation triggers the release of a drug from a prodrug, is a particularly innovative application.[10][11]
In Vivo Imaging
The bioorthogonality and rapid kinetics of the TCO-tetrazine reaction make it ideal for in vivo imaging applications, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[12][13] A pre-targeting approach, where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine, has shown great promise in reducing radiation exposure to non-target tissues.[14]
Materials Science
This chemistry is also employed in materials science for the functionalization of polymers and the creation of novel materials with tailored properties.[7] This includes the development of "smart" materials that can respond to specific stimuli.[7]
Detailed Experimental Protocols
General Protocol for Protein-Protein Conjugation
This protocol provides a general guideline for the conjugation of two proteins using TCO-NHS ester and methyl-tetrazine-NHS ester.
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation of Protein 1 with TCO-NHS Ester
-
Dissolve Protein 1 in PBS to a concentration of 1-5 mg/mL.
-
Add 5 µL of 1 M NaHCO₃ to 100 µg of the Protein 1 solution.[5]
-
Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in high-quality, anhydrous DMSO or DMF.[15]
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[15]
-
Incubate the reaction mixture for 60 minutes at room temperature.[5][15]
-
Stop the reaction by adding Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15]
-
Remove excess, unreacted TCO reagent using a spin desalting column according to the manufacturer's instructions.[5][15]
Step 2: Activation of Protein 2 with Methyl-Tetrazine-NHS Ester
-
Repeat steps 1.1-1.7 for Protein 2, using the methyl-tetrazine-PEG-NHS ester instead of the TCO-PEG-NHS ester.
Step 3: TCO-Tetrazine Ligation
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.[5]
-
Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[5][15]
-
The resulting protein-protein conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary.[15]
Monitoring the Reaction:
The progress of the tetrazine ligation can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.[5]
General Ligation Protocol in an Organic Solvent
This protocol is suitable for the reaction of small molecules functionalized with TCO and tetrazine.
Materials:
-
TCO-functionalized molecule (Compound A)
-
Tetrazine-functionalized molecule (Compound B)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 0.01 mmol of Compound A in 0.5 mL of DMF.[16]
-
Prepare a 0.01 molar solution of Compound B in DMF.[16]
-
Add the solution of Compound B drop-wise to the solution of Compound A.[16] The characteristic red color of the tetrazine should disappear immediately upon addition.[16]
-
Continue adding the tetrazine solution until a faint red color persists, indicating the complete consumption of the TCO-functionalized molecule.[16]
-
Evaporate the DMF under high vacuum to obtain the crude product.[16] The product can be further purified using standard chromatographic techniques.
Visualizations
Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.
Caption: Workflow for Protein-Protein Conjugation.
Caption: Targeted Drug Delivery using an ADC.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]
- 8. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-cyclooctene (TCO)/Tetrazine (Tz) Ring-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]
- 14. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cy3-PEG2-TCO, a widely used fluorescent probe in bioconjugation and chemical biology. Understanding the behavior of this molecule in aqueous buffers is critical for the design and execution of robust and reproducible experiments. This document summarizes key quantitative data, presents detailed experimental protocols for characterization, and visualizes essential workflows.
Core Concepts: Understanding the Components
The solubility and stability of Cy3-PEG2-TCO are governed by the interplay of its three key components:
-
Cy3 (Cyanine 3): A fluorescent dye that can be prone to photobleaching and aggregation in aqueous solutions. The inclusion of sulfonate groups (sulfo-Cy3) dramatically enhances its water solubility.
-
PEG2 (Polyethylene Glycol, 2 units): A hydrophilic linker that further improves the aqueous solubility of the entire molecule and can reduce non-specific binding.
-
TCO (trans-Cyclooctene): A strained alkene used in bioorthogonal "click" chemistry reactions with tetrazines. The primary stability concern for this moiety is its potential to isomerize to the unreactive cis-cyclooctene (CCO) form.
Solubility in Aqueous Buffers
The presence of the PEG linker and particularly a sulfonate group on the Cy3 dye renders Sulfo-Cy3-PEG2-TCO highly soluble in aqueous buffers.
Key Findings:
-
High Aqueous Solubility: The sulfonate group on the Cy3 dye significantly increases the compound's solubility in water[1].
Table 1: Solubility of a Related Sulfo-Cy3 Derivative
| Compound | Solvent | Solubility |
| sulfo-Cyanine3 carboxylic acid | Water/DMF/DMSO | 0.55 M (360 g/L)[2] |
Stability in Aqueous Buffers
The stability of Cy3-PEG2-TCO is primarily dictated by the isomerization of the TCO moiety. This process is influenced by several factors including buffer composition, pH, and temperature.
Key Stability Considerations:
-
TCO Isomerization: The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), leading to a loss of reactivity with tetrazines. Product datasheets for Sulfo-Cy3-PEG2-TCO indicate that the half-life of TCO can be short, and long-term storage in solution is generally not recommended[1].
-
Influence of Buffer Composition: The composition of the aqueous buffer can have a significant impact on TCO stability. For instance, thiamine degradation products, which can be present in cell culture media like DMEM, have been shown to catalyze the rapid isomerization of TCO, with a half-life of less than or equal to 60 minutes.
-
pH and Temperature: The TCO functional group is reported to be stable in aqueous buffered media for weeks when stored at 4°C and a pH of 7.5. However, stability can decrease under more basic conditions.
-
Long-term Storage: For long-term storage, it is recommended to keep the compound as a solid at -20°C, protected from light and moisture. If an aqueous stock solution is prepared, it should be used fresh or stored at -80°C for short periods.
Table 2: Stability of TCO-Containing Molecules in Aqueous Buffers
| Molecule | Buffer/Conditions | Stability Observation |
| TCO-functionalized molecules | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks. |
| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, 4°C for 4 weeks | Loses about 10.5% of its reactivity. |
| TCO derivatives | DMEM cell culture medium | Rapid isomerization to CCO with a half-life of ≤ 60 minutes. |
| TCO derivatives | Aged plasma | Rapid isomerization to CCO with a half-life of ≤ 15 minutes. |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of Cy3-PEG2-TCO in aqueous buffers.
Protocol for Determining Aqueous Solubility
This protocol is adapted from a high-throughput method for determining the aqueous solubility of compounds.
Objective: To quantitatively determine the maximum solubility of Cy3-PEG2-TCO in various aqueous buffers (e.g., PBS, TRIS, HEPES) at different pH values.
Materials:
-
Cy3-PEG2-TCO (or its sulfo- derivative)
-
Aqueous buffers of interest (e.g., 10 mM PBS pH 7.4, 50 mM TRIS pH 8.0, 50 mM HEPES pH 7.2)
-
DMSO (or other suitable organic solvent for stock solution)
-
96-well filter plates
-
96-well UV-transparent microplates
-
Microplate reader with UV-Vis absorbance capabilities
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve Cy3-PEG2-TCO in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Test Solutions: In a 96-well filter plate, add an aliquot of the DMSO stock solution to the aqueous buffers of interest to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on solubility.
-
Equilibration: Cover the filter plate and shake at room temperature for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold and filter the solutions into a fresh 96-well UV-transparent microplate. This step removes any undissolved precipitate.
-
Spectrophotometric Analysis: Measure the absorbance of the filtrate at the maximum absorbance wavelength of Cy3 (around 550 nm) using a microplate reader.
-
Quantification: Create a standard curve by preparing serial dilutions of the Cy3-PEG2-TCO stock solution in the corresponding buffer (with the same low percentage of DMSO). Use the standard curve to determine the concentration of the dissolved compound in the filtered test samples. The highest concentration that results in a clear, filtered solution corresponds to the aqueous solubility under those conditions.
Protocol for Assessing Stability by HPLC
This protocol outlines a stability-indicating HPLC method to monitor the degradation of Cy3-PEG2-TCO and the formation of the CCO isomer over time.
Objective: To determine the stability (e.g., half-life) of Cy3-PEG2-TCO in various aqueous buffers at different temperatures and pH values.
Materials:
-
Cy3-PEG2-TCO (or its sulfo- derivative)
-
Aqueous buffers of interest
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare Stability Samples: Dissolve Cy3-PEG2-TCO in the desired aqueous buffers to a known concentration (e.g., 1 mg/mL). Aliquot the solutions into several vials for time-point analysis.
-
Incubation: Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours, and weekly), remove a vial from each condition and immediately analyze by HPLC. If analysis cannot be performed immediately, freeze the sample at -80°C.
-
HPLC Analysis:
-
Inject a fixed volume of the sample onto the C18 column.
-
Use a gradient elution method to separate the parent Cy3-PEG2-TCO from its degradation products, including the CCO isomer. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile using the detector set to the absorbance maximum of Cy3 (~550 nm) or its fluorescence emission maximum (~570 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to Cy3-PEG2-TCO and any major degradation products (the CCO isomer will likely have a different retention time).
-
Integrate the peak area for each component at each time point.
-
Calculate the percentage of the remaining Cy3-PEG2-TCO at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining parent compound versus time and determine the half-life (t½) under each condition.
-
Signaling Pathways and Logical Relationships
The primary "signaling pathway" of concern for Cy3-PEG2-TCO is its intended bioorthogonal reaction with a tetrazine-modified molecule and the competing degradation pathway of TCO isomerization.
This diagram illustrates the desired reaction of the active TCO with a tetrazine to form a stable conjugate, versus the undesired degradation pathway where the active TCO isomerizes to the inactive CCO form, rendering it incapable of participating in the bioorthogonal reaction. The efficiency of the intended labeling experiment is therefore a race between these two competing processes.
Conclusion
The solubility and stability of Cy3-PEG2-TCO are critical parameters for its successful application in biological research and drug development. The sulfo- derivative of Cy3-PEG2-TCO exhibits excellent aqueous solubility, facilitating its use in a wide range of buffered solutions. The primary stability concern is the isomerization of the TCO moiety, which can be mitigated by careful consideration of buffer composition, pH, temperature, and storage conditions. By employing the detailed experimental protocols provided in this guide, researchers can effectively characterize the behavior of Cy3-PEG2-TCO in their specific experimental systems, leading to more reliable and reproducible results.
References
A Technical Guide to the Excitation and Emission Spectra of Cy3-PEG2-TCO
For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent probes is paramount for the design and execution of robust and reproducible experiments. This guide provides an in-depth overview of the excitation and emission spectra for Cy3-PEG2-TCO, a versatile tool in bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules. This document outlines the core spectral characteristics, detailed experimental protocols for spectral measurement, and a common experimental workflow utilizing this probe.
Core Photophysical Properties of Cy3
The fluorescent properties of Cy3-PEG2-TCO are dictated by the Cy3 (Cyanine3) dye. The PEG2 linker and TCO (trans-cyclooctene) group have minimal impact on the spectral properties of the core fluorophore. Cy3 is a bright and photostable dye that belongs to the cyanine family and is widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1]
The key spectral data for the Cy3 fluorophore are summarized in the table below. It is important to note that while the core spectral properties remain consistent, minor variations in peak wavelengths can be observed depending on the solvent environment and the instrument used for measurement.[2]
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [3][4][5] |
| Emission Maximum (λem) | ~570 nm | [1][5] |
| Alternative Excitation Peak | 554 nm | [6] |
| Alternative Emission Peak | 568 nm, 569 nm | [3][4][6] |
| Recommended Laser Line | 532 nm | [1] |
| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1] |
Experimental Protocol: Measurement of Excitation and Emission Spectra
This protocol provides a generalized procedure for determining the excitation and emission spectra of Cy3-PEG2-TCO using a fluorescence spectrophotometer.
Materials:
-
Cy3-PEG2-TCO
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Cy3-PEG2-TCO in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted Cy3-PEG2-TCO solution over a wavelength range of approximately 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λabs), which will be a close approximation of the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength on the fluorescence spectrophotometer to the determined λabs (or slightly lower, e.g., 550 nm).
-
Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to about 750 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength on the fluorescence spectrophotometer to the determined λem.
-
Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.
-
The resulting spectrum should closely resemble the absorption spectrum and will confirm the excitation maximum (λex).
-
Experimental Workflow: Cell Surface Labeling and Imaging
Cy3-PEG2-TCO is frequently employed in bioorthogonal click chemistry for labeling biomolecules. The TCO moiety reacts specifically and rapidly with a tetrazine-tagged molecule in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[7] This workflow illustrates the labeling of a tetrazine-modified cell surface protein with Cy3-PEG2-TCO for subsequent fluorescence imaging.
Caption: Workflow for labeling tetrazine-modified cells with Cy3-PEG2-TCO.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. uv.es [uv.es]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]
An In-depth Technical Guide to Cy3-PEG2-TCO: Features, Advantages, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG2-TCO, a powerful tool for fluorescent labeling in biological systems. We will delve into its core features, highlight its advantages for researchers, and provide detailed experimental protocols and data to facilitate its application in your work.
Core Features of Cy3-PEG2-TCO
Cy3-PEG2-TCO is a fluorescent probe that combines the well-characterized photophysical properties of the Cyanine 3 (Cy3) dye with the highly efficient and specific bioorthogonal chemistry of the trans-cyclooctene (TCO) group. A short polyethylene glycol (PEG) linker enhances its solubility and reduces non-specific binding.
The key components of Cy3-PEG2-TCO are:
-
Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye.
-
PEG2 (Polyethylene Glycol Linker): A two-unit polyethylene glycol spacer that increases hydrophilicity and provides spatial separation between the dye and the reactive group.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.
The primary mechanism of action for Cy3-PEG2-TCO involves its reaction with a tetrazine (Tz)-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst. This bioorthogonal nature ensures that the labeling reaction does not interfere with native biological processes.[1][2] A sulfonated version, Sulfo-Cy3-PEG2-TCO, is also available, offering increased water solubility for demanding aqueous applications.[3]
Quantitative Data
The performance of a fluorescent probe is defined by its photophysical and kinetic properties. The following tables summarize key quantitative data for Cy3 and the TCO-tetrazine ligation.
Table 1: Photophysical Properties of Cy3
| Property | Value | Notes |
| Excitation Maximum (λ_max, ex_) | ~555 nm | [3] |
| Emission Maximum (λ_max, em_) | ~570 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with environment. |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation.[4] |
Table 2: Kinetic Properties of the TCO-Tetrazine iEDDA Reaction
| Property | Value | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [5][6] One of the fastest bioorthogonal reactions. The specific rate depends on the substituents on both the TCO and tetrazine. |
Advantages of Using Cy3-PEG2-TCO
The unique combination of a bright fluorophore and a highly efficient bioorthogonal reactive group provides several advantages for researchers and drug development professionals:
-
High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective, minimizing off-target labeling and interference with complex biological systems.[2][6]
-
Fast Reaction Kinetics: The rapid kinetics of the iEDDA reaction allow for efficient labeling even at low concentrations of reactants, which is crucial for in vivo applications and minimizing reagent-induced perturbations.[5][6]
-
Catalyst-Free Reaction: The reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environment) without the need for cytotoxic catalysts like copper, making it ideal for live-cell and in vivo imaging.[6]
-
Fluorogenicity: The tetrazine moiety can quench the fluorescence of the Cy3 dye. Upon reaction with TCO, this quenching effect is released, leading to a significant increase in fluorescence intensity.[7][8] This "turn-on" feature improves the signal-to-noise ratio by reducing the background fluorescence of the unreacted probe.[7]
-
Enhanced Solubility and Reduced Non-specific Binding: The PEG linker improves the water solubility of the probe and minimizes non-specific interactions with proteins and cell membranes.
-
Versatility in Applications: This probe can be used to label a wide range of biomolecules, including proteins, antibodies, and nucleic acids, that have been pre-functionalized with a tetrazine group. This enables applications in cellular imaging, tracking of biomolecules, and targeted drug delivery.
Experimental Protocols
The following are detailed methodologies for common applications of Cy3-PEG2-TCO.
Antibody Conjugation
This protocol describes the labeling of a tetrazine-modified antibody with Cy3-PEG2-TCO.
Materials:
-
Tetrazine-functionalized antibody (e.g., modified with a tetrazine-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).
-
Cy3-PEG2-TCO dissolved in anhydrous DMSO to prepare a 10 mM stock solution.
-
Spin desalting columns (e.g., Sephadex G-25) for purification.
Protocol:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer like PBS. The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.
-
Reaction Setup: Add the Cy3-PEG2-TCO stock solution to the tetrazine-modified antibody solution. A molar excess of the dye (e.g., 5-10 fold) is typically used to ensure efficient labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted Cy3-PEG2-TCO using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for Cy3). The DOL is the molar ratio of dye to antibody.
Live Cell Surface Labeling and Imaging
This protocol outlines the labeling of cell surface proteins that have been metabolically or genetically engineered to display a tetrazine group.
Materials:
-
Cells with tetrazine-functionalized surface proteins, cultured in a suitable imaging dish or plate.
-
Cy3-PEG2-TCO.
-
Live-cell imaging medium.
-
Fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells once with warm PBS or imaging medium to remove any residual culture medium.
-
Labeling: Prepare a solution of Cy3-PEG2-TCO in live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point, but may require optimization. Add the labeling solution to the cells.
-
Incubation: Incubate the cells with the Cy3-PEG2-TCO solution for 15-60 minutes at 37°C. The optimal time will depend on the reaction kinetics and the density of the target.
-
Washing: Gently wash the cells two to three times with warm imaging medium to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in the Cy3 channel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction and experimental workflows involving Cy3-PEG2-TCO.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of Cy3-PEG2-TCO.
Caption: Workflow for conjugating an antibody with Cy3-PEG2-TCO.
Caption: Workflow for live cell surface labeling and imaging.
Applications in Drug Development
The unique properties of Cy3-PEG2-TCO make it a valuable tool in various stages of drug development.
-
Targeted Drug Delivery: Cy3-PEG2-TCO can be used to track the biodistribution and cellular uptake of drug delivery vehicles, such as nanoparticles or liposomes. By conjugating the probe to the surface of a tetrazine-modified nanocarrier, researchers can visualize its journey through an organism and confirm its accumulation at the target site.[9][10]
-
Prodrug Activation: In some advanced drug delivery systems, a therapeutic agent is administered as an inactive prodrug that is activated at the target site. Bioorthogonal chemistry can be employed to trigger this activation. While Cy3-PEG2-TCO itself is an imaging agent, the underlying TCO-tetrazine chemistry is being explored for "click-to-release" strategies where the reaction cleaves a linker to release a drug.[11]
-
In Vivo Imaging: The high specificity and fast kinetics of the TCO-tetrazine reaction are advantageous for in vivo imaging. A tetrazine-modified targeting molecule (e.g., an antibody) can be administered first, allowed to clear from circulation, and then the Cy3-PEG2-TCO probe is administered for rapid and specific labeling at the target site, leading to a high signal-to-noise ratio.
-
Studying Protein Trafficking: By labeling specific proteins with Cy3-PEG2-TCO, researchers can study their trafficking pathways, localization, and dynamics within living cells.[12][13][14][15] This can provide insights into disease mechanisms and the effects of drugs on cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct trafficking pathways from the Golgi apparatus to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct trafficking pathways from the Golgi apparatus to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secretory Protein Trafficking and Organelle Dynamics in Living Cells - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Efficiency, Site-Specific Antibody Labeling via Click Chemistry
The use of bioorthogonal click chemistry offers a robust and highly efficient method for labeling primary antibodies. Specifically, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is among the fastest known bioorthogonal reactions, proceeding rapidly under mild, catalyst-free conditions.[1][2] This two-step protocol first introduces a tetrazine moiety onto the primary antibody. The tetrazine-functionalized antibody is then "clicked" to the Cy3-PEG2-TCO fluorescent probe.
The Cyanine3 (Cy3) dye is a bright and photostable fluorophore ideal for various immunofluorescence applications, including microscopy and flow cytometry.[3][4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeling reagent and minimizes steric hindrance, which can help preserve antibody functionality.[6][7][8] This method provides a superior alternative to traditional NHS-ester based labeling, offering greater control over the degree of labeling and yielding highly stable, covalently labeled antibodies for a range of applications.[9][]
Key Applications:
-
Immunofluorescence (IF) Microscopy: Visualize specific proteins and structures in fixed cells and tissues with high sensitivity.[5][11]
-
Flow Cytometry: Quantify cell surface markers for cell characterization and sorting.[12][]
-
Western Blotting: Detect target proteins transferred to membranes with fluorescently labeled secondary antibodies.[]
-
Pretargeted In Vivo Imaging: A strategy where a TCO-conjugated antibody is administered first, allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[6][14][15]
Visualization of the Labeling Workflow
The overall process for labeling a primary antibody with Cy3-PEG2-TCO involves a two-stage chemical ligation process, preceded by antibody preparation and followed by characterization.
Caption: Workflow for two-step antibody labeling using Tetrazine-TCO click chemistry.
Chemical Reaction Pathway
This labeling strategy involves two distinct chemical reactions. First, a stable amide bond is formed between the antibody's lysine residues and a Tetrazine-NHS ester. Second, the tetrazine-functionalized antibody undergoes a rapid and specific IEDDA cycloaddition with the TCO group on the Cy3 probe.
Caption: The two-step chemical pathway for Cy3-PEG2-TCO antibody conjugation.
Quantitative Data Summary
Successful antibody conjugation requires careful control of molar ratios and accurate characterization. The tables below provide recommended starting points and necessary data for calculations.
Table 1: Recommended Molar Ratios for Labeling Reactions
| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Excess (Reagent 2 : Reagent 1) | Reference |
|---|---|---|---|---|
| Tetrazine Labeling | Primary Antibody | Tetrazine-NHS Ester | 10- to 50-fold (for Ab < 5 mg/mL) 5- to 20-fold (for Ab ≥ 5 mg/mL) | [1][2][16] |
| Click Reaction | Tetrazine-Antibody | Cy3-PEG2-TCO | 1.1- to 2.0-fold |[16] |
Table 2: Spectrophotometric Data for Degree of Labeling (DOL) Calculation
| Molecule | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Correction Factor (CF) at 280 nm |
|---|---|---|---|
| Typical IgG Antibody | 210,000 M⁻¹cm⁻¹ | 280 nm | N/A |
| Cy3 Dye | 150,000 M⁻¹cm⁻¹ | 550 nm | 0.08 |
Note: Extinction coefficients can vary slightly between antibody isotypes and dye formulations. Always refer to the manufacturer's specifications if available.
Detailed Experimental Protocol
This protocol is designed for labeling approximately 100 µg of a primary antibody. It can be scaled up or down as needed by adjusting reagent volumes proportionally.
Part A: Antibody Preparation
It is critical to remove any substances containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as they will compete with the labeling reaction.[9][17]
-
Buffer Exchange: Exchange the antibody into a non-amine-containing buffer, such as 1X PBS (pH 7.4). This can be done using a desalting spin column (e.g., Zeba Spin Desalting Columns, 40K MWCO) or by dialysis.[18]
-
Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the reaction buffer. For immunoglobulin G (IgG), the molecular weight is approximately 150 kDa.[19]
Part B: Labeling Antibody with Tetrazine-NHS Ester
-
Prepare Tetrazine-NHS Ester: Allow the vial of Tetrazine-NHS ester to warm to room temperature before opening to prevent moisture condensation.[16] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.[18]
-
Calculate Reagent Volume: Determine the volume of Tetrazine-NHS ester stock solution needed to achieve the desired molar excess (see Table 1).
-
Reaction Incubation: Add the calculated volume of Tetrazine-NHS ester to the antibody solution. Mix gently by pipetting. Protect the reaction from light and incubate for 60 minutes at room temperature.[1][2]
Part C: Purification of Tetrazine-Labeled Antibody
-
Remove Excess Reagent: To remove unreacted Tetrazine-NHS ester, purify the labeled antibody using a desalting spin column according to the manufacturer's instructions.[2][18]
Part D: Click Reaction with Cy3-PEG2-TCO
-
Prepare Cy3-PEG2-TCO: Dissolve the Cy3-PEG2-TCO in DMSO or water to create a stock solution (e.g., 1-10 mM).
-
Initiate Click Reaction: Add the Cy3-PEG2-TCO solution to the purified tetrazine-labeled antibody. A 1.1 to 2-fold molar excess of TCO to antibody is recommended (see Table 1).[16]
-
Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[16] The reaction is often complete within minutes due to the fast kinetics of IEDDA chemistry.[2]
Part E: Final Purification and Storage
-
Final Purification: Purify the final Cy3-labeled antibody conjugate from excess Cy3-PEG2-TCO using a desalting spin column as described in Part C.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (0.1%) and 0.02-0.05% sodium azide and store at -20°C or -80°C.[19]
Part F: Characterization of the Conjugate (Degree of Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined using a UV-Vis spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀ for Cy3).
-
Calculate Antibody Concentration: First, calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ x CF)
-
Where CF is the correction factor for Cy3 at 280 nm (0.08).
-
-
Antibody Concentration (M) = Corrected A₂₈₀ / ε_Antibody
-
Where ε_Antibody is the molar extinction coefficient of the antibody (210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_Dye
-
Where ε_Dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL for most immunofluorescence applications is typically between 2 and 7.[19] Over-labeling can sometimes lead to antibody aggregation or reduced antigen-binding affinity.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Immunofluorescence Technique | Rockland [rockland.com]
- 5. luminwaves.com [luminwaves.com]
- 6. escholarship.org [escholarship.org]
- 7. interchim.fr [interchim.fr]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bidmc.org [bidmc.org]
- 11. CY3-NHS,immunofluorescence technology,immunohistochemical staining,immunocytostaining,immunofluorescence microscopy imaging_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]
- 12. Antibody Labeling - Methods, Techniques & Quality Control | Danaher Life Sciences [lifesciences.danaher.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 17. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. broadpharm.com [broadpharm.com]
- 20. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Cy3-PEG2-TCO Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Cy3-PEG2-TCO to proteins. The protocol outlines a two-step process involving the initial functionalization of the target protein with a tetrazine moiety, followed by a highly efficient and specific bioorthogonal click reaction with Cy3-PEG2-TCO. This method leverages the inverse-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), a reaction known for its exceptional kinetics and biocompatibility, allowing for precise protein labeling under mild conditions.[1][2][3]
The inclusion of a polyethylene glycol (PEG) spacer in the Cy3-PEG2-TCO reagent enhances water solubility and minimizes steric hindrance, which can improve labeling efficiency and reduce aggregation of the labeled protein.[1] This protocol is designed to be a starting point for researchers, and optimization may be required for specific proteins and applications.
Principle of the Reaction
The conjugation strategy is based on the highly efficient and selective bioorthogonal reaction between a tetrazine and a trans-cyclooctene (TCO).[2][3] This inverse-electron demand Diels-Alder [4+2] cycloaddition is characterized by its rapid reaction rate, proceeding quickly even at low concentrations and without the need for a catalyst, making it ideal for labeling sensitive biological molecules.[2][3][4] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[3]
To conjugate Cy3-PEG2-TCO to a protein, the protein must first be functionalized with a tetrazine group. This is typically achieved by reacting the primary amines (e.g., the side chain of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of a tetrazine derivative. Following the removal of the excess tetrazine reagent, the tetrazine-modified protein is then reacted with Cy3-PEG2-TCO to yield the final fluorescently labeled protein conjugate.
Experimental Workflow
The overall experimental workflow for the conjugation of Cy3-PEG2-TCO to a protein is depicted below. It involves the initial preparation of the protein, followed by the two key reaction steps: tetrazine functionalization and the subsequent Cy3-PEG2-TCO click reaction, and finally, the purification of the conjugate.
Figure 1: Experimental workflow for the two-step conjugation of Cy3-PEG2-TCO to a protein.
Detailed Protocols
This section provides detailed protocols for the functionalization of a protein with a tetrazine moiety and the subsequent click reaction with Cy3-PEG2-TCO.
Materials and Reagents
-
Protein of interest
-
Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)
-
Cy3-PEG2-TCO
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Desalting spin columns or size-exclusion chromatography system for purification.[1][5]
Step 1: Protein Functionalization with Tetrazine
This protocol describes the modification of a protein with a tetrazine group using a Tetrazine-NHS ester.
Protocol:
-
Protein Preparation:
-
Tetrazine-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[1]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 5-10 minutes at room temperature.[1]
-
-
Purification of Tetrazine-Modified Protein:
Table 1: Summary of Reaction Conditions for Protein-Tetrazine Functionalization
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid Tris and glycine. |
| Molar Excess of Tetrazine-NHS | 10 - 20 fold | May require optimization for your specific protein. |
| Reaction Time | 60 minutes | Can be adjusted based on the reactivity of the protein. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Reagent | Tris-HCl (50-100 mM final) | Quenches unreacted NHS esters. |
Step 2: Cy3-PEG2-TCO Conjugation (Click Reaction)
This protocol describes the bioorthogonal click reaction between the tetrazine-functionalized protein and Cy3-PEG2-TCO.
Protocol:
-
Prepare Tetrazine-Labeled Protein:
-
The purified tetrazine-labeled protein from Step 1 should be in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Cy3-PEG2-TCO Stock Solution:
-
Prepare a stock solution of Cy3-PEG2-TCO in DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Click Reaction:
-
Add a 1.1- to 5-fold molar excess of Cy3-PEG2-TCO to the tetrazine-labeled protein.[4][6] A slight molar excess of the Cy3-PEG2-TCO is recommended to ensure complete labeling of the tetrazine sites.
-
Incubate the reaction for 30 to 120 minutes at room temperature.[1] The reaction is often complete within 30-60 minutes at micromolar concentrations.[1][4]
-
-
Purification of the Final Conjugate:
Table 2: Summary of Reaction Conditions for TCO-Tetrazine Click Reaction
| Parameter | Recommended Condition | Notes |
| Molar Ratio (TCO:Tetrazine) | 1.1 - 5 : 1 | A slight excess of the TCO reagent is recommended.[4][6] |
| Reaction Time | 30 - 120 minutes | The reaction is typically very fast.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can also proceed at 4°C, though it may be slower.[1] |
| Reaction Buffer | pH 6.5 - 8.5 | The reaction is efficient in a wide range of buffers. |
Characterization of the Conjugate
After purification, it is important to characterize the final Cy3-labeled protein conjugate.
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7] This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (around 550 nm).[5][8] A correction factor is needed to account for the absorbance of Cy3 at 280 nm.[7]
-
Purity: The purity of the conjugate and the removal of free dye can be assessed by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie staining, or by size-exclusion chromatography with UV-Vis detection at 280 nm and 550 nm.[5]
Signaling Pathway and Logical Relationship Diagram
The chemical logic of the two-step conjugation process is illustrated in the diagram below.
Figure 2: Logical diagram of the two-step protein conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to moisture. | - Use fresh, anhydrous DMSO/DMF. Allow NHS ester to warm to room temperature before opening. |
| - Presence of primary amines in the buffer. | - Buffer exchange the protein into an amine-free buffer (e.g., PBS). | |
| - Insufficient molar excess of labeling reagent. | - Increase the molar excess of the Tetrazine-NHS ester or Cy3-PEG2-TCO. | |
| - Protein precipitation. | - Optimize protein concentration and buffer conditions. The addition of PEG to the TCO reagent can improve solubility.[1] | |
| Protein Aggregation | - High degree of labeling. | - Reduce the molar excess of the labeling reagent or the reaction time. |
| - Unfavorable buffer conditions. | - Optimize buffer pH and ionic strength. | |
| Free Dye in Final Product | - Inadequate purification. | - Repeat the purification step (e.g., size-exclusion chromatography or dialysis). |
These application notes provide a comprehensive framework for the successful conjugation of Cy3-PEG2-TCO to proteins. For specific applications, further optimization of the described protocols may be necessary to achieve the desired degree of labeling and to maintain the biological activity of the protein.
References
- 1. interchim.fr [interchim.fr]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Protein A, Cy3 labeled [nanocs.net]
Application Notes and Protocols for No-Wash Live-Cell Imaging Using Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
No-wash live-cell imaging is a powerful technique that enables the visualization of dynamic cellular processes in real-time without the need for wash steps that can perturb the cells and disrupt the observation of rapid events. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has revolutionized this field. This reaction is extremely fast, highly specific, and can occur in the complex environment of a living cell.[1][2]
Cy3-PEG2-TCO is a fluorescent probe ideally suited for this application. It consists of the well-characterized Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a reactive TCO group. When a tetrazine-modified fluorescent dye, particularly a fluorogenic one, reacts with the TCO moiety on a target molecule within a cell, it undergoes a significant increase in fluorescence. This "turn-on" effect is the key to no-wash imaging, as the unbound tetrazine probe remains in a quenched, non-fluorescent state, thus minimizing background signal.[3][4][5][6] This application note provides detailed protocols and data for utilizing Cy3-PEG2-TCO in no-wash live-cell imaging experiments.
Principle of the Method
The core of this technique is the bioorthogonal reaction between a TCO-modified molecule of interest and a fluorogenic tetrazine-dye. The workflow can be summarized in two main steps:
-
Introduction of the TCO moiety: The TCO group is introduced onto a specific cellular target. A common and precise method is the genetic encoding of a TCO-containing unnatural amino acid, such as TCO-lysine, into a protein of interest.[7][8][9][10][11] This allows for site-specific labeling with minimal perturbation to the native protein structure and function.
-
Labeling with a fluorogenic tetrazine-dye: The cells are then incubated with a cell-permeable, fluorogenic tetrazine-dye. These dyes are designed to have their fluorescence quenched by the tetrazine moiety. Upon the rapid and specific iEDDA reaction with the TCO group on the target protein, the tetrazine is consumed, leading to a significant increase in fluorescence intensity.[3][5][6][12] This allows for the direct visualization of the labeled target without the need to wash away the unbound dye.
Data Presentation
Table 1: Physicochemical Properties of Cy3-PEG2-TCO
| Property | Value |
| Fluorophore | Cyanine3 (Cy3) |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Reactive Group | trans-cyclooctene (TCO) |
| Linker | PEG2 (Polyethylene glycol, 2 units) |
| Solubility | High in aqueous buffers |
Table 2: Comparison of Fluorogenic Tetrazine Probes for No-Wash Imaging
This table summarizes the fluorescence turn-on ratios of various fluorogenic tetrazine dyes upon reaction with TCO. A higher turn-on ratio indicates a greater increase in fluorescence upon reaction, leading to a better signal-to-background ratio in no-wash experiments.
| Fluorogenic Tetrazine Probe | Fluorophore Class | Reported Fluorescence Turn-On Ratio (approximate) | Reference |
| H-Tet-ATTO488 | Coumarin | 15-40x | [13] |
| Me-Tet-ATTO565 | Rhodamine | ~10x | [13] |
| H-Tet-Cy3 | Cyanine | Low turn-on, but good for wash-free imaging due to high water solubility | [13] |
| HD555 | Rhodamine | 95x | [12] |
| HD653 | Silicon Rhodamine | 45x | [12] |
| Tz-BF8 | Difluoroboronated tetrazine | up to 582x | [14] |
Experimental Protocols
Protocol 1: Genetic Encoding of TCO-Lysine into a Protein of Interest
This protocol describes the site-specific incorporation of the unnatural amino acid TCO-lysine into a target protein in mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa, U2OS)
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pIRE4-PylRS-AF).
-
TCO-lysine (axial isomer is often preferred for higher incorporation efficiency).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) to be 70-80% confluent on the day of transfection.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's instructions. Typically, a 1:1 ratio of the protein-of-interest plasmid to the synthetase/tRNA plasmid is used.
-
Add TCO-lysine to the cell culture medium to a final concentration of 100-250 µM.
-
Add the transfection mix to the cells and incubate at 37°C in a CO2 incubator.
-
-
Expression: Allow the protein to express for 24-48 hours. The optimal time should be determined empirically for each protein.
Protocol 2: No-Wash Live-Cell Imaging with a Fluorogenic Tetrazine-Dye
This protocol describes the labeling and imaging of TCO-modified proteins in live cells without any wash steps.
Materials:
-
Cells expressing the TCO-modified protein of interest (from Protocol 1).
-
Fluorogenic tetrazine-dye (e.g., a Cy3-tetrazine derivative with good fluorogenic properties). Prepare a stock solution in DMSO.
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS) buffered with HEPES to maintain pH outside of a CO2 incubator.[15]
-
Fluorescence microscope equipped with a live-cell imaging chamber (to maintain temperature and humidity) and appropriate filter sets for the chosen fluorophore.
Procedure:
-
Prepare Labeling Medium: Dilute the fluorogenic tetrazine-dye stock solution in live-cell imaging medium to the desired final concentration. A typical starting concentration is 1-5 µM. The optimal concentration should be determined to maximize signal and minimize any potential background from unbound, slightly fluorescent dye.
-
Labeling:
-
Gently remove the culture medium from the cells.
-
Add the labeling medium containing the fluorogenic tetrazine-dye to the cells.
-
-
Incubation and Imaging:
-
Immediately place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Incubate the cells with the dye for 10-30 minutes at 37°C. The reaction is often very fast, and a signal may be visible within minutes.
-
Begin acquiring images. Since this is a no-wash protocol, imaging can be performed in the continuous presence of the dye, allowing for time-lapse microscopy of dynamic processes from the moment of labeling.
-
-
Image Acquisition:
Mandatory Visualizations
Caption: Experimental workflow for no-wash live-cell imaging.
Caption: Visualizing growth factor signaling with bioorthogonal labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inefficient incorporation of TCO-lysine.- Low protein expression.- Inactive tetrazine-dye. | - Optimize transfection efficiency.- Confirm TCO-lysine incorporation by Western blot or mass spectrometry.- Increase expression time.- Use a fresh stock of the tetrazine-dye. |
| High background fluorescence | - The fluorogenic probe has a low turn-on ratio.- Non-specific binding of the dye.- Autofluorescence of cells or medium. | - Use a tetrazine-dye with a higher fluorescence turn-on ratio.- Include a PEG spacer in the dye structure to improve solubility.- Use phenol red-free imaging medium.- Image cells that have not been labeled as a control for autofluorescence. |
| Phototoxicity/Cell Death | - Excitation light intensity is too high.- Prolonged exposure to excitation light. | - Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease the frequency and duration of image acquisition.- Use a fluorophore with a longer wavelength (e.g., far-red) if possible, as it is generally less phototoxic.[17] |
Conclusion
The use of Cy3-PEG2-TCO in conjunction with fluorogenic tetrazine dyes offers a robust and versatile platform for no-wash live-cell imaging. The high specificity and rapid kinetics of the TCO-tetrazine ligation, coupled with the signal enhancement of fluorogenic probes, enable the real-time visualization of cellular dynamics with minimal perturbation. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully implement this powerful technique to gain deeper insights into complex biological processes.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Encoding of a Fluorescent Noncanonical Amino Acid as a FRET Donor for the Analysis of Deubiquitinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 18. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 19. researchgate.net [researchgate.net]
- 20. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Application of Cy3-PEG2-TCO in Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light, offering unprecedented insights into the nanoscale organization and dynamics of biomolecules. A key challenge in super-resolution imaging is the precise and efficient labeling of target molecules with bright, photostable fluorophores. Cy3-PEG2-TCO is a powerful tool that addresses this challenge by combining the excellent photophysical properties of the Cy3 fluorophore with a highly specific and efficient bioorthogonal labeling strategy.
This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO in super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy (STORM). Cy3-PEG2-TCO features a Cy3 dye, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) moiety. The TCO group reacts specifically with a tetrazine-modified target molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is rapid, highly selective, and biocompatible.[1] This allows for the precise labeling of proteins and other biomolecules in fixed and living cells with minimal linkage error, a critical factor for high-resolution imaging.[2] In STORM, Cy3 often serves as an "activator" fluorophore, used in conjunction with a "reporter" dye like Alexa Fluor 647 or Cy5, to control the stochastic photoswitching required for image reconstruction.[3]
Key Applications
-
High-density, specific labeling of proteins: By genetically encoding an unnatural amino acid bearing a tetrazine group, proteins of interest can be specifically labeled with Cy3-PEG2-TCO for super-resolution imaging. This approach has been successfully used to study the nanoscale organization of membrane receptors like kainate and NMDA receptors.[4][5]
-
Multi-color super-resolution imaging: The Cy3-activator and a red-emitting reporter dye pair can be part of a multi-color imaging scheme, allowing for the simultaneous visualization of multiple cellular structures.[3]
-
Live-cell super-resolution imaging: The biocompatibility of the TCO-tetrazine ligation enables the labeling of proteins in living cells, opening the door to studying dynamic processes at the nanoscale.[6]
Data Presentation
The performance of fluorophores in STORM is critical for achieving high-quality super-resolution images. Key parameters include the number of photons detected per switching event (which influences localization precision), the on-off duty cycle (the fraction of time the fluorophore is in the fluorescent "on" state), and the number of switching cycles before photobleaching. While specific data for the Cy3-PEG2-TCO conjugate is not extensively published, the data for Cy3B, a high-performance variant of Cy3 for STORM, provides a strong reference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photons/Event (in MEA buffer) | Duty Cycle (in MEA buffer) | Localization Precision (nm) | Notes |
| Cy3B | 559 | 570 | ~1365 | ~0.0002 | ~22 | High-performing red dye for STORM. |
| Alexa Fluor 647 | 650 | 665 | ~3823 | ~0.0001 | ~17 | Commonly used reporter dye with Cy3 activator. |
| Cy5 | 649 | 670 | ~1800 | ~0.0004 | Not specified | Another common reporter dye for Cy3. |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the application of Cy3-PEG2-TCO, we provide diagrams for the experimental workflow of labeling and imaging a target protein, and a representative signaling pathway that can be studied with this technique.
Caption: Experimental workflow for super-resolution imaging using Cy3-PEG2-TCO.
Caption: Signaling pathway of a Kainate receptor studied with super-resolution microscopy.
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of a Target Protein in Mammalian Cells
This protocol describes the labeling of a target protein containing a tetrazine-modified unnatural amino acid with Cy3-PEG2-TCO.
Materials:
-
Mammalian cells (e.g., HEK293T or HeLa)
-
Glass-bottom imaging dishes
-
Plasmids for expressing the mutant tRNA synthetase/tRNA pair for the tetrazine-UAA.
-
Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired labeling site.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tetrazine-modified unnatural amino acid (e.g., Tetrazine-L-lysine)
-
Cy3-PEG2-TCO
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmids for the tRNA synthetase/tRNA pair and the POI-TAG construct using a suitable transfection reagent according to the manufacturer's protocol.
-
UAA Incorporation: After transfection, add the tetrazine-modified UAA to the cell culture medium. A typical concentration is 250-500 µM. Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the UAA.
-
Labeling with Cy3-PEG2-TCO: a. Gently wash the cells twice with pre-warmed PBS. b. Prepare a solution of Cy3-PEG2-TCO in cell culture medium. A starting concentration of 1-5 µM is recommended. If using Cy3 as an activator for a reporter dye like Alexa Fluor 647, a TCO-conjugated version of the reporter dye should be added at a similar concentration. c. Incubate the cells with the dye solution for 10-30 minutes at 37°C.[7] d. Wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Cell Fixation (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS. c. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. d. Wash the cells three times with PBS. The sample is now ready for imaging.
Protocol 2: (d)STORM Imaging of Cy3-Labeled Structures
This protocol outlines the general procedure for performing (d)STORM imaging on samples labeled with a Cy3 activator and an Alexa Fluor 647 reporter.
Materials:
-
Labeled cell sample on a glass-bottom dish
-
dSTORM imaging buffer
-
Microscope equipped for STORM (high-power lasers, sensitive camera like EMCCD or sCMOS)
dSTORM Imaging Buffer Preparation (GLOX-based buffer with MEA):
A common dSTORM buffer formulation is:
-
10% (w/v) Glucose
-
1 M Cysteamine (MEA)
-
GLOX solution (Glucose oxidase and Catalase in buffer)
-
Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)
To prepare 1 ml of imaging buffer:
-
Start with ~800 µL of the buffer.
-
Add 100 µL of 1 M MEA stock solution (final concentration 100 mM).
-
Add 100 µL of 10x GLOX solution.
-
This buffer should be prepared fresh before each imaging session.
Imaging Procedure:
-
Microscope Setup: Turn on the microscope, lasers (e.g., 561 nm for Cy3 activation and 647 nm for Alexa Fluor 647 excitation), and camera. Allow the system to warm up for at least 30 minutes to ensure stability.
-
Sample Mounting: Replace the cell culture medium or PBS with the freshly prepared dSTORM imaging buffer.
-
Locate the Region of Interest (ROI): Using low laser power, locate a cell expressing the labeled protein of interest.
-
Photoswitching and Acquisition: a. Increase the 647 nm laser power to a high level (e.g., 1-2 kW/cm²) to excite the Alexa Fluor 647 reporter dye and drive most of the molecules into a dark state. b. Apply a low-power 561 nm laser to activate a sparse subset of Cy3 molecules, which in turn will reactivate the nearby Alexa Fluor 647 reporter dyes. c. Record a time series of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz). The exposure time is typically between 10-30 ms.[5] d. Adjust the 561 nm activation laser power throughout the acquisition to maintain a constant, low density of single-molecule blinking events in each frame.
-
Image Reconstruction: a. Use appropriate software (e.g., Nikon NIS-Elements with N-STORM, ImageJ with ThunderSTORM, or custom software) to process the acquired image stack. b. The software will identify and fit the point-spread function (PSF) of each single-molecule blinking event to determine its precise coordinates. c. A final super-resolution image is reconstructed by plotting the localized coordinates of all detected molecules.
Considerations for Live-Cell Super-Resolution Imaging
-
Labeling: Perform the labeling with Cy3-PEG2-TCO at 37°C and minimize the incubation time to reduce cellular stress. Use the lowest possible dye concentration that gives a sufficient signal.
-
Imaging Buffer: For live-cell STORM, specialized imaging buffers that are less toxic than the high-thiol-concentration buffers used for fixed cells are required. Often, the endogenous antioxidant glutathione can be sufficient to induce photoswitching of some dyes.[8]
-
Acquisition Speed: Dynamic processes in live cells require rapid image acquisition. The number of frames may need to be reduced, or the frame rate increased, which can be a trade-off with image quality.
-
Phototoxicity: Use the lowest possible laser powers that still allow for effective photoswitching and signal detection to minimize phototoxicity and cell death.
Conclusion
Cy3-PEG2-TCO, in conjunction with tetrazine-based genetic code expansion, offers a robust and versatile method for high-resolution imaging of specific biomolecules. The combination of precise bioorthogonal labeling and the favorable photophysics of Cy3 for STORM enables researchers to probe the intricate details of cellular architecture and function at the nanoscale. The protocols and data provided herein serve as a comprehensive guide for the successful application of this powerful tool in super-resolution microscopy.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. researchgate.net [researchgate.net]
- 5. Trans-synaptic molecular context of NMDA receptor nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast three-dimensional super-resolution imaging of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Cy3-PEG2-TCO for Covalent Labeling of Cell Surface Proteins
Introduction
The specific and efficient labeling of cell surface proteins in their native environment is crucial for understanding their function, trafficking, and role in disease. Bioorthogonal chemistry provides a powerful tool for this purpose, allowing for the covalent attachment of probes to biomolecules in living systems without interfering with cellular processes. The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is the fastest and most widely used bioorthogonal reaction for in vivo applications due to its exceptional speed, selectivity, and biocompatibility.[1][2] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) proceeds rapidly at low concentrations without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and analysis.[1][3]
Cy3-PEG2-TCO is a fluorescent probe designed for this two-step labeling strategy. It combines the bright and photostable Cy3 fluorophore with a TCO reactive group, connected by a short polyethylene glycol (PEG) spacer. This note provides a detailed protocol for labeling cell surface proteins on live cells by first introducing a tetrazine handle onto the cell surface via metabolic glycoengineering, followed by covalent attachment of the Cy3-PEG2-TCO probe.
Principle of the Method
The labeling strategy involves two key steps:
-
Metabolic Installation of the Tetrazine Handle: Cells are cultured with a peracetylated tetrazine-modified monosaccharide, such as Ac4ManNTz (N-tetrazinyl-acetylmannosamine). This sugar analog is metabolized by the cell and incorporated into the glycan structures of cell surface proteins. This process effectively installs a "chemical handle" (the tetrazine group) onto the cell surface.
-
Bioorthogonal "Click" Reaction: The tetrazine-labeled cells are then treated with Cy3-PEG2-TCO. The TCO group on the dye reacts specifically and rapidly with the tetrazine handle on the cell surface glycoproteins, resulting in the stable, covalent attachment of the Cy3 fluorophore.[4] The labeled cells can then be analyzed by various methods, including fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics, which enables efficient labeling even at low reagent concentrations.[1]
| Parameter | Value / Description | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition (iEDDA) | [2] |
| Second-Order Rate Constant (k2) | >800 M⁻¹s⁻¹; can exceed 10⁶ M⁻¹s⁻¹ | [1][5][6] |
| Required Concentration | Nanomolar to Micromolar (effective at low concentrations) | [1] |
| Catalyst Requirement | None (Copper-free) | [1][3] |
| Biocompatibility | High; low cytotoxicity and does not perturb biological systems | [1] |
| Example Labeling Yield | Up to 68% (in specific GPCR labeling contexts) | [6] |
Diagrams
Caption: Workflow for cell surface protein labeling using metabolic glycoengineering and Cy3-PEG2-TCO.
Caption: Bioorthogonal reaction between a tetrazine-modified protein and Cy3-PEG2-TCO.
Experimental Protocols
This protocol is adapted from methodologies involving metabolic glycoengineering with tetrazine-modified sugars followed by a click reaction with TCO-modified probes.[7] Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 1: Two-Step Labeling of Live Cell Surface Glycoproteins
A. Materials Required
-
Cells: Adherent or suspension cell line of interest (e.g., A549, MDA-MB-231).
-
Reagents:
-
Cy3-PEG2-TCO (or Sulfo-Cy3-PEG2-TCO for improved water solubility).[8]
-
Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Optional: 4% Paraformaldehyde (PFA) in PBS for cell fixation.
-
Optional: DAPI or Hoechst for nuclear counterstain.
-
B. Equipment
-
Standard cell culture incubator (37°C, 5% CO2).
-
Centrifuge for suspension cells.
-
Fluorescence microscope or flow cytometer.
-
Hemocytometer or automated cell counter.
C. Step-by-Step Method
Part I: Metabolic Labeling with Ac4ManNTz
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 12-well plate with coverslips for microscopy or a T-25 flask for flow cytometry) and allow them to adhere and grow for 12-24 hours.
-
Prepare Ac4ManNTz Stock: Prepare a 10 mM stock solution of Ac4ManNTz in sterile DMSO.
-
Metabolic Incubation: Add the Ac4ManNTz stock solution to the complete culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.
-
Incubate: Culture the cells in the Ac4ManNTz-containing medium for 3 days to allow for efficient metabolic incorporation of the tetrazine handle onto cell surface glycans.[7]
Part II: Fluorescent Labeling with Cy3-PEG2-TCO
-
Prepare Cy3-PEG2-TCO Stock: Prepare a 1 mM stock solution of Cy3-PEG2-TCO in DMSO. Store protected from light at -20°C.
-
Wash Cells:
-
Adherent Cells: Gently aspirate the medium, and wash the cells twice with warm PBS (pH 7.4).
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and wash twice by resuspending in warm PBS.
-
-
Labeling Reaction:
-
Dilute the Cy3-PEG2-TCO stock solution in culture medium or PBS to a final concentration of 5-20 µM.
-
Add the Cy3-PEG2-TCO solution to the washed cells.
-
Incubate for 30 minutes at 37°C, protected from light.[7]
-
-
Final Washes: Wash the cells twice with PBS to remove any unreacted Cy3-PEG2-TCO probe.
-
Analysis:
-
For Live-Cell Microscopy: Add fresh medium or imaging buffer to the cells and proceed immediately to imaging.
-
For Fixed-Cell Microscopy: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. At this stage, you can perform permeabilization and counterstaining (e.g., with DAPI) if desired before mounting and imaging.
-
For Flow Cytometry: Detach adherent cells (if applicable) using a non-enzymatic method, resuspend in flow cytometry buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer using the appropriate laser and filter set for Cy3 (Excitation/Emission ~555/570 nm).
-
| Step | Reagent | Example Concentration | Incubation Time | Temperature |
| Metabolic Labeling | Ac4ManNTz | 25-50 µM | 3 days | 37°C |
| Click Reaction | Cy3-PEG2-TCO | 5-20 µM | 30 minutes | 37°C |
| Fixation (Optional) | Paraformaldehyde | 4% | 15 minutes | Room Temp. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
Application Notes and Protocols for In Vivo Imaging Using Cy3-PEG2-TCO Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO probes in pretargeted in vivo imaging. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2][3] In this pretargeting strategy, a biomolecule of interest (e.g., an antibody, peptide, or small molecule) is first modified with a TCO group and administered in vivo. After allowing for accumulation at the target site and clearance of the unbound conjugate from circulation, a Cy3-functionalized tetrazine probe is administered. The highly rapid and specific "click" reaction between the TCO and tetrazine enables fluorescent labeling of the target in vivo, allowing for high-contrast imaging.[4][5]
The use of a Cy3 fluorophore offers several advantages for in vivo fluorescence imaging, including its brightness and well-characterized spectral properties. The PEG2 linker enhances the solubility and pharmacokinetic properties of the probe. This methodology is particularly advantageous for overcoming the limitations of traditional fluorescently labeled biologics, which often suffer from poor pharmacokinetics and high background signals.
Principle of the Method: Pretargeted In Vivo Imaging
The pretargeted imaging strategy using Cy3-PEG2-TCO and a tetrazine-functionalized probe involves a two-step process:
-
Administration of the TCO-modified Targeting Moiety: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with a TCO group. This conjugate is administered to the animal model, and a waiting period is observed (typically 24-72 hours) to allow the conjugate to bind to its target and for any unbound conjugate to be cleared from the bloodstream and non-target tissues.
-
Administration of the Cy3-Tetrazine Probe: The small, rapidly clearing Cy3-tetrazine probe is then administered. It quickly distributes throughout the body and undergoes a bioorthogonal click reaction with the TCO-modified targeting molecule that has accumulated at the target site. Unreacted Cy3-tetrazine is rapidly cleared from the body, leading to a high signal-to-noise ratio for imaging.
Key Applications
-
Oncology: Imaging of tumors by targeting specific tumor-associated antigens with TCO-modified antibodies.
-
Immunology: Tracking and visualization of specific immune cell populations in vivo.
-
Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.
-
Signaling Pathway Visualization: With the appropriate TCO-labeled targeting agent, this method can be adapted to visualize components of signaling pathways in their native environment.
Experimental Protocols
Protocol 1: Preparation of TCO-Conjugated Antibody
This protocol describes the conjugation of a TCO-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n can be varied to optimize properties)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors (e.g., xenografts of a human cancer cell line expressing the target antigen).
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
Cy3-PEG2-tetrazine probe
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each antibody.
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
Administration of Cy3-Tetrazine Probe: Dissolve the Cy3-PEG2-tetrazine probe in sterile PBS. Administer the probe via intravenous injection at a dose of 1-5 mg/kg.
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the Cy3-tetrazine probe (e.g., 1, 4, 8, and 24 hours).
-
Use appropriate excitation and emission filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).
-
Quantify the average fluorescence intensity (e.g., in units of radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
Data Presentation
Quantitative data from in vivo imaging experiments should be summarized in tables for clear comparison.
Table 1: Biodistribution of TCO-Antibody followed by Cy3-Tetrazine Probe in Tumor-Bearing Mice
| Time Point (post-Cy3-Tz injection) | Tumor Fluorescence (Radiant Efficiency x 10⁸) | Muscle Fluorescence (Radiant Efficiency x 10⁸) | Liver Fluorescence (Radiant Efficiency x 10⁸) | Tumor-to-Muscle Ratio |
| 1 hour | 1.5 ± 0.3 | 0.5 ± 0.1 | 2.0 ± 0.4 | 3.0 |
| 4 hours | 2.8 ± 0.5 | 0.4 ± 0.1 | 1.5 ± 0.3 | 7.0 |
| 8 hours | 3.5 ± 0.6 | 0.3 ± 0.05 | 1.0 ± 0.2 | 11.7 |
| 24 hours | 3.2 ± 0.4 | 0.2 ± 0.05 | 0.5 ± 0.1 | 16.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific antibody, tumor model, and imaging system used.
Visualizations
Caption: Workflow for pretargeted in vivo fluorescence imaging.
Caption: Bioorthogonal reaction between TCO and tetrazine.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Quantitative analysis of fluorescence lifetime imaging made easy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cy3-PEG2-TCO and Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and reaction conditions for the bioorthogonal ligation of Cy3-PEG2-TCO (trans-cyclooctene) with tetrazine-functionalized molecules. This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast, selective, and biocompatible, making it a premier tool for labeling and conjugating biomolecules in complex environments.
Introduction to Tetrazine Ligation
The ligation between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of bioorthogonal "click" chemistry.[1] The reaction proceeds through an IEDDA mechanism, where the electron-deficient tetrazine (diene) reacts rapidly with the strained, electron-rich TCO (dienophile).[2][3] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine conjugate.[1][4]
Key features of this reaction include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][5] This allows for efficient labeling even at low reactant concentrations typically found in biological systems.
-
High Specificity: The reaction is highly selective, proceeding with minimal cross-reactivity towards native functional groups found in proteins, nucleic acids, and other biomolecules.[1]
-
Biocompatibility: The ligation occurs under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper.[1][4]
-
Fluorogenicity: Many tetrazine-dye conjugates exhibit fluorescence quenching, which is reversed upon reaction with a TCO. This "turn-on" fluorescence provides a convenient method for monitoring the reaction progress and enables no-wash imaging applications.[6][7]
Reaction Mechanism and Experimental Workflow
The overall process involves preparing the tetrazine-functionalized molecule of interest, reacting it with Cy3-PEG2-TCO, and purifying the resulting conjugate.
Data Presentation: Reaction Parameters
The efficiency of the ligation is influenced by buffer composition, pH, temperature, and the electronic properties of the specific tetrazine and TCO derivatives.
Table 1: Recommended Reaction Buffer Conditions
| Parameter | Recommended Condition | Notes |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, Borate | Buffers must be free of primary amines (e.g., Tris, glycine), which can have side reactions, especially if NHS esters were used for functionalization.[8] |
| pH Range | 6.0 - 9.0 | The reaction is generally efficient across this range.[1] While the dependence is often minor, some click-to-release systems show enhanced rates at lower pH.[9][10] |
| Solvent | Aqueous buffers are standard. Reagents can be pre-dissolved in DMSO or DMF. | The final concentration of organic solvent should typically be kept low (<5-10%) to avoid denaturation of biomolecules like proteins.[11] |
Table 2: Typical Reaction Time and Temperature
| Temperature | Typical Incubation Time | Notes |
| Room Temperature (~25°C) | 10 - 60 minutes | Most common condition, providing a balance of rapid kinetics and experimental convenience.[12] |
| 4°C | 30 - 120 minutes | Slower reaction rate, but may be preferred for sensitive biomolecules or to minimize degradation over longer periods.[8] |
| 37°C | 5 - 30 minutes | Often used for reactions in cell culture or for kinetic studies to mimic physiological conditions.[5][13] |
Table 3: Second-Order Rate Constants (k₂) for TCO-Tetrazine Pairs
Rate constants provide a quantitative measure of reaction speed. Higher values indicate faster reactions. The exact rate for Cy3-PEG2-TCO will depend on the specific tetrazine used.
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[13] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[5] |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[14] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[14] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C |
Experimental Protocols
This section provides a general protocol for labeling a tetrazine-functionalized protein with Cy3-PEG2-TCO.
4.1 Materials Required
-
Tetrazine-functionalized protein
-
Cy3-PEG2-TCO
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Purification: Spin desalting columns or appropriate size-exclusion chromatography (SEC) column
4.2 Reagent Preparation
-
Protein Solution: Prepare the tetrazine-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Cy3-PEG2-TCO Stock Solution: Immediately before use, dissolve the Cy3-PEG2-TCO in anhydrous DMSO or DMF to create a 10 mM stock solution. Briefly vortex to ensure it is fully dissolved.
4.3 Ligation Protocol
-
Molar Ratio: Determine the desired molar ratio of Cy3-PEG2-TCO to the tetrazine-protein. A 1.5 to 5-fold molar excess of the Cy3-PEG2-TCO is typically recommended to ensure complete labeling of the protein.[8]
-
Reaction Initiation: Add the calculated volume of the Cy3-PEG2-TCO stock solution to the protein solution. Add it dropwise while gently vortexing to ensure efficient mixing and avoid high local concentrations of the organic solvent.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak (typically 510-550 nm).[1]
4.4 Purification of the Labeled Protein
-
Removal of Excess Reagent: After the incubation is complete, remove the unreacted Cy3-PEG2-TCO and any reaction byproducts.
-
Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed. Choose a column with a fractionation range appropriate for the size of the protein conjugate.
-
Storage: Store the purified Cy3-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
4.5 Analysis and Characterization
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The Cy3-labeled protein can be visualized by its pink/magenta color before staining or by in-gel fluorescence scanning. A shift in molecular weight may also be observed.
-
UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the protein (~280 nm) and the Cy3 dye (~555 nm).
-
Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the precise mass of the conjugate, verifying the successful ligation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calculating Labeling Efficiency for Cy3-PEG2-TCO Conjugations
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of a Cy3-PEG2-TCO fluorophore to a target molecule, typically a protein or antibody, and the subsequent calculation of the labeling efficiency, also known as the Degree of Labeling (DOL). The protocol utilizes the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.[1][2] This "click chemistry" approach offers rapid kinetics and high specificity in aqueous environments, making it ideal for labeling biomolecules without the need for catalysts that could be harmful to sensitive samples.[1][2][3][4]
In this protocol, we will describe the labeling of a protein with a TCO-NHS ester, followed by the conjugation of a Cy3-tetrazine. While the user specified "Cy3-PEG2-TCO", the more common and readily available approach for labeling proteins is to first introduce the TCO group onto the protein and then react it with a tetrazine-functionalized dye. This document will proceed with this established workflow. The labeling efficiency is determined spectrophotometrically by measuring the absorbance of the final conjugate at both the protein's and the dye's maximum absorbance wavelengths.
Principle of the Reaction
The core of this labeling strategy is the reaction between a TCO group and a tetrazine. This reaction is a [4+2] cycloaddition where the tetrazine acts as the diene and the TCO as the dienophile. The reaction is extremely fast and irreversible, proceeding readily at room temperature in common biological buffers.[1] The process involves two main steps:
-
Activation of the Target Molecule: The target molecule (e.g., a protein) is first functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the protein with a TCO-NHS ester.
-
Bioorthogonal Ligation: The TCO-functionalized molecule is then reacted with a Cy3-labeled tetrazine. The "click" reaction forms a stable covalent bond, attaching the Cy3 fluorophore to the target molecule.
Quantitative Data Summary
Accurate calculation of the labeling efficiency relies on precise spectroscopic values for the protein and the fluorophore.
| Parameter | Value | Reference |
| Cy3 Fluorophore | ||
| Maximum Absorbance (λmax) | 555 nm | [2][4][5] |
| Molar Extinction Coefficient (ε_dye) at λmax | 150,000 M⁻¹cm⁻¹ | [2][4][5][6] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.073 | [2][3][4] |
| Immunoglobulin G (IgG) - Example Protein | ||
| Maximum Absorbance (λmax) | 280 nm | |
| Molar Extinction Coefficient (ε_protein) at 280 nm | 210,000 M⁻¹cm⁻¹ | [1][7][8][9] |
| Molecular Weight (MW_protein) | ~150,000 g/mol | [10] |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Cy3-tetrazine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Protocol 1: TCO-Labeling of the Protein
This protocol describes the functionalization of a protein with TCO groups.
-
Protein Preparation:
-
TCO-PEG-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.[3]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 5-10 minutes at room temperature.[3]
-
-
Purification of the TCO-labeled Protein:
Protocol 2: Cy3-tetrazine Conjugation
This protocol describes the "click" reaction between the TCO-labeled protein and Cy3-tetrazine.
-
Cy3-tetrazine Stock Solution:
-
Prepare a 1-5 mM stock solution of Cy3-tetrazine in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
To the purified TCO-labeled protein, add a 1.5-3 fold molar excess of the Cy3-tetrazine stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the Cy3-Conjugated Protein:
Calculating the Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, is determined using UV-Vis spectroscopy.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Cy3-conjugated protein solution at 280 nm (A₂₈₀) and 555 nm (A_max).
-
-
Calculation of Protein Concentration:
-
First, correct the absorbance at 280 nm for the contribution of the Cy3 dye. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)
-
Then, calculate the molar concentration of the protein. Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculation of Dye Concentration:
-
Calculate the molar concentration of the Cy3 dye. Dye Concentration (M) = A_max / ε_dye
-
-
Calculation of the Degree of Labeling (DOL):
-
The DOL is the ratio of the dye concentration to the protein concentration. DOL = Dye Concentration / Protein Concentration
-
Alternatively, a combined formula can be used:[8] DOL = (A_max * ε_protein) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_dye)
-
Example Calculation for an IgG Antibody:
-
Measured Absorbances:
-
A₂₈₀ = 0.85
-
A_max (at 555 nm) = 0.75
-
-
Using the formula:
-
DOL = (0.75 * 210,000) / ((0.85 - 0.75 * 0.073) * 150,000)
-
DOL = 157,500 / ((0.85 - 0.05475) * 150,000)
-
DOL = 157,500 / (0.79525 * 150,000)
-
DOL = 157,500 / 119,287.5
-
DOL ≈ 1.32
-
This result indicates that, on average, there are approximately 1.32 molecules of Cy3 per molecule of IgG.
Visualizations
Caption: Experimental workflow for Cy3 labeling.
References
- 1. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Correction Factor [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 4. Cyanine 3 monoacid [equivalent to Cy3® acid] | AAT Bioquest [aatbio.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 7. Extinction Coefficient Determination of Proteins [biosyn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agrisera.com [agrisera.com]
Post-Labeling Purification of Cy3-PEG2-TCO Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with fluorescent dyes is a cornerstone of modern biological research and therapeutic development. The Cy3-PEG2-TCO moiety is a popular labeling reagent that utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as TCO-tetrazine ligation.[1][2][3] This "click chemistry" reaction enables the precise attachment of the bright Cy3 fluorophore to a tetrazine-modified biomolecule (e.g., protein, antibody, or peptide) under mild, aqueous conditions.[1][4]
Following the conjugation reaction, the resulting mixture contains the desired Cy3-labeled biomolecule, unreacted free Cy3-PEG2-TCO dye, and potentially unlabeled biomolecules. The removal of these impurities is critical, as their presence can lead to high background signals, inaccurate quantification, and interference in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry. This document provides an overview of common purification strategies and detailed protocols for obtaining highly pure Cy3-PEG2-TCO conjugates.
Purification Strategies Overview
The choice of purification method depends largely on the physicochemical properties of the target biomolecule, such as its size, stability, and hydrophobicity. The most common techniques employed are size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and fast protein liquid chromatography (FPLC).
Workflow for Cy3-PEG2-TCO Conjugation and Purification
The overall process involves the initial conjugation reaction, followed by a purification step to isolate the desired product, and a final quality control assessment to verify purity and labeling efficiency.
References
Troubleshooting & Optimization
Technical Support Center: Cy3-PEG2-TCO and Fluorescence Background Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cy3-PEG2-TCO in their experiments. The focus is on practical solutions to minimize background fluorescence and enhance signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is Cy3-PEG2-TCO and how does it work?
Cy3-PEG2-TCO is a fluorescent labeling reagent. It consists of three key components:
-
Cy3: A bright, photostable cyanine dye that fluoresces in the red region of the visible spectrum (excitation maximum ~550 nm, emission maximum ~570 nm).[1]
-
PEG2: A short polyethylene glycol linker. The PEG linker is hydrophilic and helps to reduce non-specific binding of the dye to surfaces and proteins, thereby lowering background fluorescence.[2][3][4]
-
TCO: A trans-cyclooctene group. TCO is a reactive moiety that participates in a highly efficient and specific bioorthogonal "click chemistry" reaction with a tetrazine-tagged molecule.[5] This reaction is known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) and proceeds rapidly under physiological conditions without the need for a copper catalyst.[5]
In a typical experiment, a molecule of interest (e.g., an antibody or a small molecule) is first labeled with a tetrazine group. Then, the Cy3-PEG2-TCO is added, and the TCO and tetrazine groups "click" together, covalently attaching the Cy3 dye to the target molecule.
Q2: What are the primary causes of high background fluorescence in my experiments?
High background fluorescence can generally be attributed to two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within the cells or tissue. Common sources of autofluorescence include NADH, FAD, collagen, elastin, and lipofuscin.[6] Autofluorescence is often more pronounced in the blue and green spectral regions.
-
Non-specific Binding: This occurs when the fluorescent probe (Cy3-PEG2-TCO) or a labeled antibody binds to unintended targets in the sample. This can be caused by hydrophobic interactions, charge-based interactions, or binding of the probe to the blocking agents themselves.[7]
Q3: How does the PEG linker in Cy3-PEG2-TCO help reduce background?
The polyethylene glycol (PEG) linker is a hydrophilic polymer that creates a "shield" around the Cy3 dye. This shield has two main benefits:
-
It reduces hydrophobic interactions between the dye and cellular components, which is a common cause of non-specific binding.
-
It improves the solubility of the probe in aqueous buffers, preventing the formation of aggregates that can stick non-specifically to the sample.
Studies have shown that PEGylating fluorescent probes can significantly decrease non-specific cell binding.[2] The length of the PEG linker can also influence this effect, with longer chains generally providing more effective shielding.[3][8][9]
Q4: Can the TCO-tetrazine reaction itself contribute to background?
While the TCO-tetrazine reaction is highly specific, there are some considerations:
-
Stability of TCO: TCO can isomerize to its unreactive cis-form, especially in the presence of thiols or certain metal ions.[10][11] While this leads to a loss of signal rather than an increase in background, it is an important factor to consider for experimental design.
-
Tetrazine Reactivity: Some tetrazine derivatives can have off-target reactions with cellular nucleophiles, although this is generally a minor issue with newer, more stable tetrazine compounds.[12]
Q5: What are the key controls I should include in my experiment?
To effectively troubleshoot background fluorescence, the following controls are essential:
-
Unstained Sample: This allows you to assess the level of autofluorescence in your cells or tissue.
-
Secondary Antibody Only (if applicable): If you are using a primary and secondary antibody system, this control helps to determine if the secondary antibody is binding non-specifically.
-
Isotype Control (if applicable): This involves using an antibody of the same isotype as your primary antibody but with no specificity for the target antigen. It helps to differentiate between specific antibody binding and non-specific Fc receptor binding or other off-target effects.
Troubleshooting Guide
High Autofluorescence
| Potential Cause | Recommended Solution |
| Endogenous Fluorophores | - Use a fluorophore with excitation and emission in the far-red or near-infrared spectrum to avoid the typical range of autofluorescence. - Perform a pre-bleaching step by exposing the sample to the excitation light before labeling. - Use a commercial autofluorescence quenching reagent. |
| Fixation-Induced Autofluorescence | - Reduce the concentration of the fixative (e.g., paraformaldehyde) or the fixation time. - Avoid using glutaraldehyde as a fixative. - After fixation, treat the sample with a reducing agent like sodium borohydride (0.1% in PBS) to quench free aldehyde groups.[6] |
High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or serum). - Increase the blocking time (e.g., from 30 minutes to 1 hour or overnight at 4°C). - Use a blocking buffer containing serum from the same species as the secondary antibody to block non-specific binding sites.[13][14] - Consider using a commercial blocking buffer specifically designed to reduce background from charged dyes.[7] |
| Suboptimal Probe Concentration | - Titrate the concentration of your tetrazine-labeled antibody and the Cy3-PEG2-TCO to find the optimal balance between signal and background. Start with a low concentration and incrementally increase it. |
| Inadequate Washing | - Increase the number of washing steps (e.g., from 3 to 5 washes). - Increase the duration of each wash (e.g., from 5 to 10 minutes). - Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove unbound probe. |
| Probe Aggregation | - Centrifuge the Cy3-PEG2-TCO solution at high speed before use to pellet any aggregates. - Ensure the probe is fully dissolved in a high-quality, anhydrous solvent like DMSO before diluting in aqueous buffer. |
Experimental Protocols
Protocol for Cell Surface Labeling with Tetrazine-Antibody and Cy3-PEG2-TCO
This protocol provides a general framework for labeling cell surface proteins. Optimization of concentrations and incubation times may be required for specific cell types and antibodies.
1. Cell Preparation: a. Culture cells to the desired confluency on coverslips or in a multi-well plate. b. Wash the cells twice with cold PBS.
2. Antibody Incubation (Tetrazine Labeling): a. Dilute the tetrazine-labeled primary antibody to the desired concentration in a blocking buffer (e.g., 5% BSA in PBS). b. Incubate the cells with the antibody solution for 1 hour at 4°C.
3. Washing: a. Wash the cells three times for 5 minutes each with cold PBS.
4. Cy3-PEG2-TCO Incubation (Click Reaction): a. Dilute the Cy3-PEG2-TCO to the desired concentration (e.g., 1-10 µM) in PBS. b. Incubate the cells with the Cy3-PEG2-TCO solution for 30-60 minutes at room temperature, protected from light.
5. Final Washes and Mounting: a. Wash the cells three times for 5 minutes each with PBS, protected from light. b. (Optional) Counterstain with a nuclear stain like DAPI. c. Mount the coverslips on a microscope slide with an anti-fade mounting medium.
6. Imaging: a. Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission ~550/570 nm).
Visualizing Workflows and Troubleshooting
Experimental Workflow for Cell Labeling
Caption: A generalized workflow for cell surface protein labeling using a tetrazine-modified antibody and Cy3-PEG2-TCO.
Troubleshooting Decision Tree for High Background Fluorescence
Caption: A decision tree to guide the troubleshooting process for high background fluorescence in experiments using Cy3-PEG2-TCO.
References
- 1. luminwaves.com [luminwaves.com]
- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 7. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 8. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low labeling efficiency with Cy3-PEG2-TCO.
Welcome to the technical support center for Cy3-PEG2-TCO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of Cy3-PEG2-TCO labeling?
A1: The labeling reaction utilizes a bioorthogonal chemistry known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The trans-cyclooctene (TCO) group on the Cy3-PEG2-TCO molecule rapidly and specifically reacts with a tetrazine (Tz)-modified target molecule (e.g., a protein, antibody, or nucleic acid) to form a stable covalent bond.[1][2][3] This reaction is exceptionally fast, highly selective, and occurs under mild, biocompatible conditions without the need for a catalyst like copper.[1][3]
Q2: My labeling efficiency is very low or non-existent. What are the most common causes?
A2: Low labeling efficiency can stem from several factors:
-
Degradation of TCO: The TCO moiety is sensitive to long-term storage, acidic conditions, and the presence of thiols.[4][5][6] It can isomerize to its unreactive cis-cyclooctene (CCO) form.[7]
-
Issues with the Tetrazine-modified Molecule: The tetrazine partner may have degraded or may not have been successfully incorporated into your target molecule.
-
Suboptimal Reaction Conditions: The pH, buffer composition, and concentration of reactants are critical for efficient ligation.[8][9]
-
Steric Hindrance or Inaccessibility: The TCO or tetrazine moiety may be sterically hindered or inaccessible on the biomolecule, preventing the reaction.[10] Hydrophobic interactions can also "mask" the TCO group, reducing its availability.[10]
Q3: How should I store Cy3-PEG2-TCO?
A3: Cy3-PEG2-TCO should be stored at -20°C, protected from light and moisture.[11] It is recommended to aliquot the reagent upon arrival to avoid multiple freeze-thaw cycles. The TCO group has a limited half-life and is not recommended for long-term storage, especially once in solution.[7]
Q4: What is the optimal pH for the TCO-tetrazine ligation?
A4: The TCO-tetrazine ligation can proceed over a wide pH range. However, the reaction can be pH-dependent, and very low pH may accelerate side reactions or degradation.[8][12] A pH range of 6.5-7.5 is generally a good starting point for labeling biological samples.[4] For specific "click-to-release" applications, the pH can profoundly affect the release yield, with some systems showing enhanced release at acidic pH.[8]
Q5: Can components in my buffer inhibit the labeling reaction?
A5: Yes. Buffers containing primary amines, such as Tris or glycine, can interfere if you are performing an upstream reaction to introduce the tetrazine via an NHS-ester.[9] For the TCO-tetrazine ligation itself, it is crucial to avoid thiol-containing reagents (like DTT or BME) if possible, as they can potentially reduce the tetrazine or interact with the TCO.[4][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your labeling experiment.
Problem 1: No or very low fluorescence signal after labeling.
| Possible Cause | Suggested Solution |
| Degraded Cy3-PEG2-TCO Reagent | 1. Purchase a fresh vial of Cy3-PEG2-TCO. 2. Ensure proper storage conditions (-20°C, protected from light and moisture).[11] 3. Always prepare solutions of the TCO reagent fresh before use.[9] |
| Inactive Tetrazine-Modified Target | 1. Confirm the successful modification of your target molecule with the tetrazine moiety using an independent method (e.g., mass spectrometry). 2. Use a fresh batch of your tetrazine-modified molecule. |
| Incorrect Molar Ratios | 1. Optimize the molar ratio of Cy3-PEG2-TCO to the tetrazine-modified molecule. Start with a slight molar excess of the limiting partner (e.g., 1.1 - 5 fold excess of the tetrazine-labeled protein over the TCO-labeled protein).[4] 2. Ensure accurate concentration measurements of both reactants. |
| Suboptimal Reaction Buffer | 1. Perform a buffer exchange into a recommended buffer like PBS, pH 7.4.[10] 2. Avoid buffers containing thiols or other components that might interfere with the reaction.[4] |
Problem 2: High background or non-specific labeling.
| Possible Cause | Suggested Solution |
| Excess Unreacted Cy3-PEG2-TCO | 1. Ensure thorough removal of unreacted Cy3-PEG2-TCO after the labeling reaction. 2. Use a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[9][13] |
| Hydrophobic Interactions | 1. In imaging experiments, increase the number and duration of washing steps after labeling. 2. Consider adding a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to reduce non-specific binding.[14] |
| Precipitation of Reagent or Target | 1. Ensure that the final concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the Cy3-PEG2-TCO is low enough (typically <10%) to not cause precipitation of your target molecule.[4] 2. Centrifuge the final reaction mixture to pellet any precipitate before analysis. |
Problem 3: Inconsistent labeling results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Reagent Preparation | 1. Always prepare stock solutions of Cy3-PEG2-TCO immediately before use.[9] Do not store it in solution for extended periods. 2. Aliquot the solid reagent upon receipt to avoid repeated exposure of the entire stock to ambient conditions. |
| Inconsistent Incubation Parameters | 1. Standardize the incubation time and temperature for your labeling reaction. Typical reactions run for 30-60 minutes at room temperature.[4][9] 2. Protect the reaction from light to prevent photobleaching of the Cy3 dye.[13] |
| Oxidation of Target Molecule | 1. If working with sensitive proteins, consider degassing buffers or including 5-10 mM EDTA to prevent metal-catalyzed oxidation.[4] |
Experimental Protocols & Data
General Protocol for Labeling a Tetrazine-Modified Protein
-
Prepare the Protein: Buffer exchange the tetrazine-modified protein into an amine-free and thiol-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[9] Adjust the protein concentration to 1-5 mg/mL.[4]
-
Prepare Cy3-PEG2-TCO: Immediately before use, dissolve the Cy3-PEG2-TCO in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup: Add a 1.1 to 5-fold molar excess of the Cy3-PEG2-TCO solution to the tetrazine-modified protein solution.[4]
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[4] For sensitive proteins, the reaction can be performed at 4°C for 2-8 hours.[4]
-
Purification: Remove excess, unreacted Cy3-PEG2-TCO by size-exclusion chromatography, dialysis, or spin desalting columns.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
Factors Influencing TCO-Tetrazine Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The table below summarizes relative reactivity trends.
| Factor | Effect on Reaction Rate | Rationale |
| TCO Strain | Increased strain (e.g., sTCO) significantly increases the rate.[15] | Higher ring strain raises the energy of the dienophile's HOMO, decreasing the HOMO-LUMO energy gap with the tetrazine.[15] |
| TCO Electronics | Electron-donating groups (EDGs) on the TCO increase the rate.[15] | EDGs raise the HOMO energy level of the TCO, accelerating the reaction.[15] |
| Tetrazine Electronics | Electron-withdrawing groups (EWGs) on the tetrazine increase the rate.[15][16] | EWGs lower the LUMO energy level of the tetrazine, accelerating the reaction.[15][16] |
| Steric Hindrance | Bulky substituents near the reacting moieties can decrease the rate.[10] | Steric clash can hinder the approach of the TCO and tetrazine reactants. |
| Solvent/Environment | Lipophilicity of reactants can influence rates, potentially accelerating them.[17] | Hydrophobic effects may promote the association of the reactants. |
Visual Guides
TCO-Tetrazine Reaction Pathway
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling a protein with Cy3-PEG2-TCO.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. Bot Detection [iris-biotech.de]
- 2. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 8. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cy3-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. neb.com [neb.com]
- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cy3-PEG2-TCO for Cell Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3-PEG2-TCO for cell labeling applications. The inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a bioorthogonal reaction with exceptional kinetics and selectivity, making it a powerful tool for live-cell imaging and bioconjugation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during cell labeling experiments with Cy3-PEG2-TCO.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Cy3 Signal | Suboptimal concentration of Cy3-PEG2-TCO or tetrazine-modified molecule. | Perform a titration of both the Cy3-PEG2-TCO and the tetrazine-modified molecule to find the optimal concentrations that yield the best signal-to-noise ratio.[2][3] |
| Inefficient TCO-tetrazine ligation. | Ensure the reaction buffer is within a pH range of 6-9.[4] Extend the incubation time; reactions can be run from 30 minutes to 2 hours at room temperature.[1] | |
| Degradation of Cy3-PEG2-TCO. | Prepare fresh solutions of Cy3-PEG2-TCO for each experiment. Protect the reagent from light and store it at -20°C under nitrogen. | |
| Low expression or availability of the tetrazine-tagged target. | Verify the expression and surface presentation of your tetrazine-modified target molecule using an alternative method if possible. | |
| High Background Fluorescence | Excessive concentration of Cy3-PEG2-TCO. | Reduce the concentration of Cy3-PEG2-TCO used in the labeling step. Titration is crucial to find the lowest effective concentration.[2][3] |
| Non-specific binding of the dye. | Increase the number and duration of washing steps after incubation with Cy3-PEG2-TCO. Consider adding a blocking step with a suitable agent like BSA before labeling. | |
| Cellular autofluorescence. | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different imaging channel or a quencher if compatible with your experiment. | |
| Cell Viability Issues | Cytotoxicity from Cy3-PEG2-TCO or the labeling procedure. | Lower the concentration of Cy3-PEG2-TCO and minimize the incubation time. Ensure all buffers and media are sterile and at the correct physiological pH and temperature. |
| Phototoxicity from imaging. | Reduce the intensity and duration of the excitation light during microscopy. Use a more sensitive detector or a brighter fluorophore if necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Cy3-PEG2-TCO for cell labeling?
A1: The optimal concentration is highly dependent on the cell type, the density of the tetrazine-tagged target, and the specific experimental conditions. A good starting point for optimization is in the low micromolar range (e.g., 1-10 µM). It is strongly recommended to perform a concentration titration to determine the ideal concentration that provides a high signal-to-noise ratio for your specific application.
Q2: What is the recommended incubation time and temperature for the TCO-tetrazine reaction on live cells?
A2: The TCO-tetrazine ligation is exceptionally fast.[4] Incubation times of 30 to 60 minutes at room temperature are typically sufficient.[1][4] Some protocols may extend this to 2 hours to ensure complete reaction.[1] For live-cell imaging, it is best to perform the incubation at the optimal temperature for maintaining cell health, typically 37°C.
Q3: How can I improve the signal-to-noise ratio of my Cy3 staining?
A3: To improve the signal-to-noise ratio, you can:
-
Optimize Concentrations: Titrate both the Cy3-PEG2-TCO and the tetrazine-modified molecule.
-
Thorough Washing: Increase the number and duration of wash steps after labeling to remove unbound dye.
-
Blocking: Introduce a blocking step with a protein like BSA before adding the Cy3-PEG2-TCO to reduce non-specific binding.
Q4: Can I use Cy3-PEG2-TCO for intracellular labeling?
A4: The ability of Cy3-PEG2-TCO to label intracellular targets depends on its cell permeability. The PEG linker enhances water solubility, which may limit passive diffusion across the cell membrane. For intracellular targets, you may need to use cell permeabilization techniques or specific delivery methods. Always verify the cell permeability of your specific Cy3-PEG2-TCO conjugate.
Q5: My Cy3 signal is bleaching quickly during imaging. What can I do?
A5: Photobleaching can be minimized by:
-
Reducing the intensity of the excitation light.
-
Minimizing the exposure time for each image.
-
Using an anti-fade mounting medium if you are imaging fixed cells.
-
For live-cell imaging, acquiring images only when necessary and using the lowest possible laser power.[5]
Experimental Protocols
General Protocol for Cell Surface Labeling with Cy3-PEG2-TCO
This protocol provides a general workflow for labeling cell surface molecules that have been modified with a tetrazine group.
Materials:
-
Cells expressing a tetrazine-modified surface protein
-
Cy3-PEG2-TCO
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Wash the cells twice with warm PBS.
-
-
Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 37°C.
-
Wash the cells once with warm PBS.
-
-
Cy3-PEG2-TCO Labeling:
-
Prepare a stock solution of Cy3-PEG2-TCO in anhydrous DMSO.
-
Dilute the Cy3-PEG2-TCO stock solution to the desired final concentration in complete cell culture medium or PBS. It is recommended to perform a titration to find the optimal concentration.
-
Incubate the cells with the Cy3-PEG2-TCO solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with warm PBS, with a 5-minute incubation for each wash, to remove unbound dye.
-
-
Imaging:
-
Replace the final wash solution with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission maxima ~550/570 nm).
-
Quantitative Data Summary
The optimal concentrations and incubation times for Cy3-PEG2-TCO labeling can vary. The following table provides a summary of reported values from various studies to serve as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Cy3-PEG2-TCO Concentration | 1 - 25 µM | Highly dependent on the target abundance and cell type. Titration is essential. |
| Tetrazine-modified Molecule Concentration | 5 - 50 µM | Dependent on the specific molecule and its expression level. |
| Incubation Time | 20 - 120 minutes | The reaction is typically fast; longer times may increase background.[1][8] |
| Incubation Temperature | Room Temperature to 37°C | Use 37°C for live cells to maintain viability. |
| Cell Density | 5 x 10⁴ to 2 x 10⁵ cells/mL | Adjust based on the imaging vessel and experimental needs. |
Visual Diagrams
Caption: Workflow for cell surface labeling with Cy3-PEG2-TCO.
Caption: Troubleshooting decision tree for optimizing staining.
References
- 1. interchim.fr [interchim.fr]
- 2. Titration of fluorochrome-conjugated antibodies for labeling cell surface markers on live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 7. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Specific Binding of Cy3-PEG2-TCO
Welcome to our dedicated support center for troubleshooting issues related to the non-specific binding of Cy3-PEG2-TCO in tissue samples. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during in-vivo and ex-vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signal when using Cy3-PEG2-TCO in tissue?
A1: High background signal, or non-specific binding, can arise from several factors:
-
Hydrophobic Interactions: The Cy3 dye, being a cyanine dye, possesses a degree of hydrophobicity that can lead to its non-specific adsorption to hydrophobic structures within the tissue, such as lipids and certain proteins.
-
Electrostatic Interactions: The overall charge of the Cy3-PEG2-TCO molecule can lead to electrostatic attraction to oppositely charged molecules in the tissue, such as nucleic acids or certain proteins.
-
Probe Aggregation: At higher concentrations, the probe may form aggregates that can become trapped in the tissue, leading to punctate, non-specific signals.
-
Endogenous Biotin and Lectins: Tissues can have endogenous components that may interact non-specifically with parts of the probe or the detection system.
-
Ineffective Blocking: Insufficient or improper blocking of reactive sites in the tissue before probe incubation is a common cause of background.
-
Suboptimal Probe Concentration: Using a probe concentration that is too high can saturate the specific binding sites and increase the likelihood of non-specific interactions.
-
Inadequate Washing: Insufficient or overly gentle washing steps may not effectively remove the unbound or weakly bound probe.
Q2: How does the PEG2 linker influence non-specific binding?
A2: Polyethylene glycol (PEG) linkers are generally incorporated to increase hydrophilicity and reduce non-specific binding by creating a hydration shell around the molecule. However, a PEG2 linker is very short and may only provide minimal shielding against non-specific interactions compared to longer PEG chains. While beneficial, it may not be sufficient on its own to completely prevent background in all tissue types.
Q3: Can the TCO moiety contribute to background signal?
A3: Trans-cyclooctene (TCO) is a highly reactive dienophile used in bioorthogonal click chemistry. While its primary reactivity is targeted towards tetrazines, there is a possibility of slower, off-target reactions with other nucleophiles present in the tissue, although this is generally less of a concern than interactions involving the fluorescent dye. Unreacted TCO in the tissue prior to the introduction of the tetrazine-labeled partner could also contribute to background.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High, uniform background across the entire tissue section. | Ineffective blocking or suboptimal probe concentration. | 1. Optimize blocking: Increase incubation time, try a different blocking agent (e.g., normal serum from the host species of the secondary antibody, commercial blocking buffers). 2. Titrate the probe: Perform a concentration gradient experiment to find the optimal concentration with the best signal-to-noise ratio. |
| Punctate or speckled background. | Probe aggregation. | 1. Centrifuge the probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and use the supernatant. 2. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in the probe dilution buffer and wash buffers. |
| High background in specific anatomical structures (e.g., connective tissue, blood vessels). | Electrostatic or hydrophobic interactions with components of the extracellular matrix. | 1. Increase the salt concentration (e.g., up to 500 mM NaCl) in the washing buffers to disrupt electrostatic interactions. 2. Include additives like heparin (100-500 µg/mL) in the incubation buffer to compete for charge-based binding. |
| Signal bleed-through from other channels. | Autofluorescence of the tissue. | 1. Perform imaging of an unstained control tissue section to assess the level of autofluorescence. 2. Use a spectral unmixing tool if available on your imaging system. 3. Treat the tissue with an autofluorescence quenching agent (e.g., Sudan Black B, sodium borohydride). |
Experimental Protocols
Protocol 1: General Tissue Blocking and Staining
This protocol provides a starting point for immunofluorescence staining in fixed tissue sections.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as optimized for your target.
-
-
Blocking:
-
Wash slides with Phosphate Buffered Saline (PBS).
-
Incubate sections for 1-2 hours at room temperature in a blocking buffer. A common blocking buffer is 5% normal serum (from the species of the secondary antibody) and 0.1% Triton X-100 in PBS.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody/Probe Incubation (with Cy3-PEG2-TCO):
-
Wash sections 3 x 5 min in PBS with 0.05% Tween-20 (PBST).
-
Incubate with the Cy3-PEG2-TCO-conjugated secondary antibody or probe, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash sections 3 x 10 min in PBST. For higher stringency, increase the salt concentration or wash duration.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash briefly in PBS.
-
Mount with an anti-fade mounting medium.
-
Protocol 2: Troubleshooting High Background
This protocol details steps to take when high background is observed.
-
Confirm Autofluorescence: Image an unstained, blocked tissue section to determine the contribution of endogenous autofluorescence.
-
Optimize Blocking:
-
Test different blockers: Compare your standard blocker with others, such as 5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or a commercial blocking solution.
-
Increase blocking time: Extend the blocking step to 3 hours or overnight at 4°C.
-
-
Titrate the Probe:
-
Prepare serial dilutions of your Cy3-PEG2-TCO probe (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Test each dilution on a separate tissue section to identify the concentration that provides the best signal-to-noise ratio.
-
-
Modify Wash Buffers:
-
Increase detergent: Raise the Tween-20 concentration to 0.1-0.2%.
-
Increase salt: Prepare a high-salt wash buffer (e.g., PBS with 500 mM NaCl) for one of the post-incubation wash steps.
-
-
Pre-clear the Probe:
-
Before adding the probe to your tissue, incubate the diluted probe solution with a tissue homogenate or an unrelated tissue section for 1 hour to adsorb non-specifically binding components.
-
Centrifuge the solution and use the supernatant for staining.
-
Visualizations
Experimental Workflow for Tissue Staining
Caption: Workflow for tissue staining with key troubleshooting points.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting high background signals.
Improving the signal-to-noise ratio in Cy3-PEG2-TCO imaging.
Welcome to the technical support center for Cy3-PEG2-TCO imaging. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is Cy3-PEG2-TCO and how does it work?
A1: Cy3-PEG2-TCO is a fluorescent probe used in bioorthogonal chemistry.[1][2] It consists of three parts:
-
Cy3 (Cyanine 3): A bright fluorescent dye with excitation and emission maxima around 555 nm and 570 nm, respectively.[3]
-
PEG2: A two-unit polyethylene glycol linker that improves water solubility and reduces steric hindrance.[4]
-
TCO (trans-cyclooctene): A strained alkene that serves as a "click chemistry" handle.[3]
The TCO group reacts specifically and rapidly with a tetrazine (Tz) moiety through a reaction called the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][5][6] This reaction is highly efficient, occurs under mild, biocompatible conditions without a catalyst, and forms a stable covalent bond, making it ideal for labeling biomolecules in living systems.[5][7][8]
Q2: What is the inverse-electron-demand Diels-Alder (IEDDA) reaction?
A2: The IEDDA reaction is a type of cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[8][9] This reaction is known for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions available.[6][10] The process involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine product.[9][11]
Diagram: IEDDA Reaction Mechanism
Caption: The bioorthogonal IEDDA reaction between Cy3-PEG2-TCO and a tetrazine.
Q3: What are the advantages of using the TCO-tetrazine ligation for imaging?
A3: The key advantages include:
-
Exceptional Speed: The reaction kinetics are among the fastest of all bioorthogonal reactions, which is crucial when working with low concentrations of molecules in a biological system.[5][12][13]
-
High Specificity & Bioorthogonality: TCO and tetrazine groups do not react with native functional groups found in cells, ensuring that labeling is highly specific and avoids interfering with biological processes.[10][12][14]
-
Catalyst-Free: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, room temperature) without the need for potentially toxic catalysts like copper.[4][8]
-
Fluorogenicity: In many cases, the tetrazine moiety can quench the fluorescence of the nearby dye. The IEDDA reaction relieves this quenching, leading to a significant increase in the fluorescence signal upon labeling, which inherently improves the signal-to-noise ratio.[15]
Quantitative Data Summary
For successful imaging, understanding the reaction kinetics and the spectral properties of the fluorophore is essential.
Table 1: Representative Reaction Rates for TCO-Tetrazine Ligation
| Tetrazine Type | Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| 6-Methyl-substituted | TCO | ~1,000 - 2,000 | [5][13] |
| 6-Hydrogen-substituted | TCO | Up to 30,000 | [5] |
| Various | TCO | Up to 3 x 10⁶ | [13] |
Note: Reaction rates can vary based on the specific derivatives of tetrazine and TCO used, as well as solvent and temperature conditions.
Table 2: Spectral Properties of Cy3
| Property | Wavelength (nm) |
| Maximum Excitation (Ex) | ~555 nm |
| Maximum Emission (Em) | ~570 nm |
Troubleshooting Guide
A high signal-to-noise ratio is critical for generating clear, quantifiable imaging data. Below are common problems encountered during Cy3-PEG2-TCO imaging and their potential solutions.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for identifying common imaging issues.
Problem: High Background Fluorescence
High background can obscure the specific signal, significantly reducing the SNR.
Q: What are the primary causes of high background? A: The most common causes include:
-
Non-specific binding: The Cy3-PEG2-TCO probe may bind to surfaces or cellular components other than the intended tetrazine-labeled target.[16]
-
Autofluorescence: Endogenous fluorophores within the cells or tissue can emit light in the same spectral range as Cy3.[17][18]
-
Excess unbound probe: Insufficient washing can leave a high concentration of unbound Cy3-PEG2-TCO in the sample.[16][18]
-
Contaminated reagents or imaging media: Phenol red in cell culture media, for instance, is a known source of background fluorescence.[18]
Q: How can I reduce non-specific binding? A:
-
Blocking: Use appropriate blocking agents (e.g., Bovine Serum Albumin - BSA, or specialized commercial blockers) before adding the Cy3-PEG2-TCO probe to saturate non-specific binding sites.[16]
-
Optimize Probe Concentration: Perform a titration experiment to find the lowest concentration of Cy3-PEG2-TCO that still provides a strong specific signal.[17][18]
-
Increase Wash Steps: Increase the number and duration of wash steps after probe incubation to more effectively remove unbound molecules.[16]
-
PEG Linker Length: The PEG linker helps reduce non-specific binding.[19] While Cy3-PEG2-TCO already contains a linker, ensure your experimental design doesn't promote aggregation. Longer PEG chains on targeting molecules can sometimes improve the "stealth" effect and reduce non-specific uptake.[20][21]
Q: What should I do about autofluorescence? A:
-
Use Controls: Always include an unstained control sample (cells/tissue only) to assess the level of natural autofluorescence.[17]
-
Use Autofluorescence Quenchers: Commercial quenching agents like TrueBlack® can significantly reduce autofluorescence from sources like lipofuscin in tissues.[17]
-
Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to computationally separate the Cy3 signal from the autofluorescence signature.
-
Choose the Right Media: Image samples in phenol red-free media or a buffered saline solution (e.g., PBS) to eliminate background from the media.[18]
Problem: Low or No Signal
A weak signal can be just as detrimental as high background.
Q: Why is my specific signal weak or absent? A: Potential reasons include:
-
Inefficient IEDDA Reaction: The click reaction between TCO and tetrazine may not have proceeded efficiently.
-
Low Target Expression: The tetrazine-labeled biomolecule may be present at very low levels.
-
Probe Degradation: The Cy3 dye may have been photobleached, or the TCO group may have degraded.
-
Incorrect Imaging Settings: The microscope settings (e.g., laser power, exposure time, filter sets) may not be optimal for Cy3.[17]
-
Quenching: The Cy3 fluorophore can be quenched by various substances or by self-aggregation.[22][23]
Q: How can I ensure the IEDDA reaction is successful? A:
-
Verify Reagent Integrity: TCO can isomerize and lose reactivity over time, so it is not recommended for long-term storage.[3] Use fresh or properly stored reagents. Ensure the tetrazine-labeled molecule is stable and active.
-
Optimize Reaction Conditions: While the IEDDA reaction is robust, ensure sufficient incubation time (e.g., 30-60 minutes at room temperature or 37°C) for the reaction to complete, especially at low concentrations.[4]
-
Check pH: The reaction is efficient over a wide pH range, but optimal conditions are typically between pH 7 and 9.[4]
Q: How can I increase my measured signal? A:
-
Increase Probe Concentration: If background is not an issue, cautiously increasing the Cy3-PEG2-TCO concentration may boost the signal.[17]
-
Signal Amplification: Consider using a signal amplification strategy, such as tyramide signal amplification (TSA), if compatible with your experimental setup.[17]
-
Optimize Imaging Settings: Increase laser power or exposure time, but be mindful of photobleaching. Ensure you are using the correct filter cube for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).[17]
-
Prevent Photobleaching: Use an anti-fade mounting medium for fixed samples. Minimize light exposure to the sample before and during imaging.[17] Covalently linking triplet state quenchers like Trolox or cyclooctatetraene (COT) to cyanine dyes can also improve photostability.[23]
Experimental Protocols
Protocol: General Labeling of Tetrazine-Modified Cells with Cy3-PEG2-TCO
This protocol provides a general workflow for labeling cells that have been metabolically or otherwise modified to display tetrazine groups on their surface.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy3-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 3. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Bot Detection [iris-biotech.de]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Common issues with Cy3-PEG2-TCO stability and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of Cy3-PEG2-TCO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Cy3-PEG2-TCO?
A1: For long-term stability, Cy3-PEG2-TCO should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][4] Some suppliers recommend storage at -20°C upon arrival and keeping it cool and dry.[1] For solutions in solvent, storage at -80°C is recommended.[5]
Q2: What is the primary cause of Cy3-PEG2-TCO instability?
A2: The primary cause of instability is the isomerization of the reactive trans-cyclooctene (TCO) moiety to its unreactive cis-cyclooctene (CCO) isomer.[6][7] This isomerization eliminates the strain in the eight-membered ring, rendering it unreactive towards tetrazines in the bioorthogonal click reaction.
Q3: What factors can accelerate the degradation of the TCO moiety?
A3: Several factors can accelerate the isomerization of TCO to CCO, including:
-
Exposure to thiols: High concentrations of thiols can promote the isomerization of TCO.[8][9]
-
Presence of copper-containing proteins: Serum proteins that contain copper can mediate the deactivation of TCO.[8][9]
-
Light exposure: Prolonged exposure to light should be avoided as it can contribute to degradation.[1][2][3][4]
-
Elevated temperatures: Storing at temperatures above the recommended -20°C can increase the rate of degradation.
Q4: How stable is the Cy3 fluorophore itself?
A4: The Cy3 fluorophore is known for its bright fluorescence but can be susceptible to photobleaching upon prolonged exposure to excitation light.[10][11] Its photostability can be influenced by its local environment and the presence of certain protective agents.
Q5: Can I repeatedly freeze-thaw my Cy3-PEG2-TCO solution?
A5: While there is no specific data on Cy3-PEG2-TCO, repeated freeze-thaw cycles are generally discouraged for complex biomolecules as it can lead to degradation.[12][13][14] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using Cy3-PEG2-TCO.
| Problem | Possible Cause | Recommended Solution |
| No or low fluorescence signal after labeling | Degradation of TCO moiety: The TCO group may have isomerized to the unreactive CCO form due to improper storage or handling. | 1. Ensure the Cy3-PEG2-TCO has been stored correctly at -20°C or below, protected from light and moisture.2. Prepare fresh solutions of Cy3-PEG2-TCO for each experiment.3. Test the reactivity of a new batch of Cy3-PEG2-TCO with a fresh tetrazine-labeled control molecule. |
| Inefficient labeling reaction: The reaction conditions for the tetrazine-TCO ligation may not be optimal. | 1. Verify the pH of the reaction buffer is within the optimal range (typically pH 6-9).[3]2. Ensure the molar ratio of Cy3-PEG2-TCO to the tetrazine-labeled molecule is appropriate. A slight excess of one reagent may be necessary.3. Increase the reaction time or temperature if the reaction kinetics are slow. | |
| Photobleaching of Cy3: The Cy3 fluorophore may have been damaged by excessive exposure to excitation light during imaging. | 1. Minimize the exposure time and intensity of the excitation light.2. Use an anti-fade mounting medium if imaging fixed samples.3. Consider using photostabilizing agents in your imaging buffer. | |
| High background fluorescence | Excess unbound Cy3-PEG2-TCO: Insufficient removal of the unreacted fluorescent probe after the labeling reaction. | 1. Optimize your purification method (e.g., size exclusion chromatography, dialysis) to ensure complete removal of unbound Cy3-PEG2-TCO.2. Include additional washing steps in your experimental protocol. |
| Non-specific binding: The Cy3-PEG2-TCO may be binding non-specifically to other components in your sample. | 1. Include a blocking step in your protocol (e.g., with BSA) to reduce non-specific binding sites.2. Consider using a PEG linker with a different length to potentially reduce non-specific interactions. | |
| Inconsistent results between experiments | Variability in Cy3-PEG2-TCO activity: Different aliquots or batches of the reagent may have varying levels of active TCO. | 1. Aliquot stock solutions to minimize freeze-thaw cycles and ensure consistency.2. Qualify each new batch of Cy3-PEG2-TCO by performing a control reaction with a known tetrazine-labeled standard. |
| Presence of interfering substances: Components in your reaction buffer (e.g., thiols from reducing agents) may be quenching the fluorescence or degrading the TCO. | 1. Ensure your buffers are free from substances that can interfere with the TCO moiety or the Cy3 fluorescence.2. Perform a buffer exchange step to remove any potentially interfering components before adding the Cy3-PEG2-TCO. |
Data on TCO Stability
The following tables summarize the stability of TCO derivatives under various conditions. While this data is not specific to Cy3-PEG2-TCO, it provides valuable insights into the expected stability of the TCO moiety.
Table 1: Stability of TCO Derivatives in Solution
| TCO Derivative | Condition | Time | Remaining Activity/Form | Reference |
| TCO-conjugated antibody | in vivo | 24 hours | ~75% reactive TCO | [8] |
| s-TCO-conjugated mAb | in vivo | 0.67 days | Half-life | [8] |
| TCO | 50% fresh mouse serum, 37°C | 7 hours | Almost complete conversion to cis-isomer | [9] |
| d-TCO | Phosphate-buffered D2O, room temp. | 14 days | No degradation or isomerization | [8] |
| d-TCO | Human serum, room temp. | 4 days | >97% as trans-isomer | [8] |
| s-TCO | 30 mM mercaptoethanol in PBS | 18.5 hours | 100% conversion to cis-isomer | [15] |
Table 2: Long-Term Storage Stability of Solid TCO Derivatives
| TCO Derivative | Storage Condition | Duration | Stability | Reference |
| d-TCO derivatives (crystalline solids) | -20°C | At least 14 months | Stable | [16] |
| Sulfo-Cy3-PEG2-TCO (powder) | -20°C | 3 years | Stable | [5] |
| Sulfo-Cy3-PEG2-TCO (powder) | 4°C | 2 years | Stable | [5] |
Experimental Protocols
Protocol for Assessing the Stability of Cy3-PEG2-TCO
This protocol outlines a method to evaluate the stability of Cy3-PEG2-TCO under specific experimental conditions using HPLC analysis.
1. Materials:
-
Cy3-PEG2-TCO
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
A tetrazine-containing molecule (for reactivity assessment)
-
HPLC system with a C18 column and a fluorescence detector (Excitation: ~550 nm, Emission: ~570 nm)
-
Incubator or water bath
2. Procedure:
-
Prepare a stock solution of Cy3-PEG2-TCO (e.g., 10 mM) in anhydrous DMSO.
-
Prepare test solutions by diluting the stock solution in the buffer or solvent of interest (e.g., PBS) to a final concentration of 1 mM.
-
Incubate the test solutions under the desired conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours). Protect the solutions from light.
-
At each time point, take an aliquot of the test solution and perform a reactivity test: a. Mix the aliquot with a molar excess of a tetrazine-containing molecule. b. Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.
-
Analyze the samples by HPLC: a. Inject the reaction mixture onto the C18 column. b. Use a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the unreacted Cy3-PEG2-TCO, the tetrazine-adduct, and any degradation products. c. Monitor the elution profile using the fluorescence detector.
-
Quantify the results: a. Determine the peak area of the unreacted Cy3-PEG2-TCO and the product peak. b. Calculate the percentage of active Cy3-PEG2-TCO remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Degradation pathway of Cy3-PEG2-TCO.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for labeling experiments.
References
- 1. interchim.fr [interchim.fr]
- 2. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cy3-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 5. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of multiple cycles of freeze-thawing on the RNA quality of lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
How to quench excess Cy3-PEG2-TCO after labeling.
Technical Support Center: Cy3-PEG2-TCO Labeling
This guide provides technical support for researchers using Cy3-PEG2-TCO in labeling experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols for quenching or removing excess reagent after the labeling reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What is Cy3-PEG2-TCO and what are its components?
Cy3-PEG2-TCO is a fluorescent labeling reagent composed of three key parts:
-
Cy3 (Cyanine 3): A bright orange-fluorescent dye that allows for detection and quantification.
-
PEG2: A two-unit polyethylene glycol linker. This hydrophilic spacer enhances solubility in aqueous buffers and minimizes steric hindrance between the dye and the target molecule.
-
TCO (trans-cyclooctene): A highly reactive dienophile. The TCO group participates in a rapid, catalyst-free "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.[1][2][3]
Q2: Why is it necessary to quench or remove unreacted Cy3-PEG2-TCO?
Failing to remove or quench the excess, unreacted Cy3-PEG2-TCO can lead to several experimental issues:
-
High Background Fluorescence: Unbound fluorescent molecules will increase the background signal, significantly reducing the signal-to-noise ratio and the sensitivity of the assay.
-
Inaccurate Quantification: High background can lead to an overestimation of the amount of labeled target molecule.
-
Non-Specific Binding: The reactive TCO group on the excess probe can potentially bind to other tetrazine-modified molecules or, in some contexts, cause artifacts in downstream applications.[4]
-
Fluorescence Self-Quenching: At high concentrations, cyanine dyes can aggregate, leading to self-quenching where the fluorescence intensity is reduced.[5]
Q3: What are the main strategies for dealing with excess Cy3-PEG2-TCO?
There are two primary approaches:
-
Physical Removal: This involves separating the labeled target molecule (which is typically much larger) from the small, unreacted Cy3-PEG2-TCO molecule. Common methods include size-exclusion chromatography (SEC), dialysis, and spin filtration. This is often the preferred method as it completely removes the excess reagent.
-
Chemical Quenching: This involves adding a "quencher" molecule that specifically reacts with either the Cy3 dye to eliminate its fluorescence or the TCO group to render it non-reactive. This is useful when physical removal is difficult or when temporal control over the reaction is needed in complex environments like live cells.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered after a labeling reaction with Cy3-PEG2-TCO.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in imaging or assays. | Excess, unreacted Cy3-PEG2-TCO is present in the sample. | 1. Purify the sample: Use a size-exclusion spin column or dialysis to remove the small molecule dye (See Protocol 3). 2. Chemically quench the Cy3 fluorescence: Add a phosphine-based quenching agent like TCEP to form a non-fluorescent adduct with the Cy3 dye.[6][7] (See Protocol 1). |
| Labeling reaction continues after the intended time point, causing artifacts. | The unreacted TCO moiety on the excess probe remains active and can react with tetrazine-modified components introduced later. | Quench the TCO group: Add a small molecule tetrazine to specifically react with and cap all unreacted TCO groups.[4] This is a bioorthogonal quenching method that provides temporal control. (See Protocol 2). |
| Loss of fluorescence signal over time (Photobleaching). | Cyanine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. The presence of some quenchers can also accelerate this process.[6][8] | 1. Use an anti-fade mounting medium for microscopy applications.[9] 2. Minimize the exposure time and intensity of the excitation light source. 3. Image samples as soon as possible after preparation. |
| Low or no labeling efficiency. | The TCO group has lost its reactivity. | The strained trans-isomer of cyclooctene can relax to the unreactive cis-isomer.[10][11] This can be catalyzed by certain metals. Ensure proper storage of the Cy3-PEG2-TCO reagent (as recommended by the supplier, typically cold and protected from light) and use metal-free buffers where possible. |
Experimental Protocols
Protocol 1: Chemical Quenching of Cy3 Fluorescence with TCEP
This protocol describes how to quench the fluorescence of unreacted Cy3-PEG2-TCO using Tris(2-carboxyethyl)phosphine (TCEP). This method targets the cyanine dye itself.[6][7]
Materials:
-
TCEP hydrochloride solution (e.g., 0.5 M stock solution, pH adjusted to ~7.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Labeled sample containing excess Cy3-PEG2-TCO
Procedure:
-
Prepare a fresh working solution of TCEP in the desired reaction buffer.
-
Add the TCEP solution to your labeled sample to a final concentration of 1-10 mM. The optimal concentration may require titration.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
-
The fluorescence of the excess Cy3 dye will be significantly reduced. Note that this quenching is reversible with UV light exposure.[6]
Protocol 2: Bioorthogonal Quenching of TCO Reactivity with Tetrazine
This protocol uses a simple tetrazine derivative to cap any unreacted TCO moieties, preventing them from participating in subsequent reactions.[4]
Materials:
-
A simple, water-soluble tetrazine derivative (e.g., 3-methyl-6-phenyl-1,2,4,5-tetrazine or a PEGylated version)
-
Stock solution of the tetrazine quencher (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To your labeled sample containing excess Cy3-PEG2-TCO, add the tetrazine stock solution. A 10-50 fold molar excess of tetrazine relative to the initial amount of Cy3-PEG2-TCO is recommended.
-
For example, if the initial labeling reaction used Cy3-PEG2-TCO at a concentration of 100 µM, add the tetrazine quencher to a final concentration of 1-5 mM.
-
The reaction is extremely fast and is typically complete within 5-10 minutes at room temperature.[1]
-
The excess Cy3-PEG2-TCO is now inert in terms of its TCO reactivity. The sample can then be purified by standard methods if removal of the quenched dye is also required.
Protocol 3: Removal of Excess Dye via Size-Exclusion Spin Column
This is the most common method for purifying proteins and other macromolecules from small molecules like unreacted dyes.
Materials:
-
Size-exclusion chromatography (SEC) spin column with an appropriate molecular weight cutoff (MWCO) for your target molecule (e.g., a column that retains molecules >5 kDa and allows small molecules to pass through).
-
Collection tubes.
-
Buffer for column equilibration and sample elution (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation: Equilibrate the spin column according to the manufacturer's instructions. This typically involves centrifuging the column with an equilibration buffer to remove the storage solution and pack the resin.
-
Sample Loading: Load your entire labeling reaction volume onto the center of the packed resin bed.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol (typical speeds are ~1,000-1,500 x g for 2-5 minutes).
-
Elution: The purified, labeled macromolecule conjugate is now in the collection tube. The smaller, unreacted Cy3-PEG2-TCO remains trapped in the column resin.
-
Confirmation: Successful removal of the excess dye can be confirmed by a significant decrease in background fluorescence or by analytical techniques like HPLC.
Data Summary
Table 1: Comparison of Methods for Handling Excess Cy3-PEG2-TCO
| Method | Principle | Target | Advantages | Disadvantages |
| TCEP Quenching | Covalent addition to the Cy3 polymethine bridge, forming a non-fluorescent adduct.[6] | Cy3 Dye | - Fast and efficient at reducing fluorescence.- Can be used in situ. | - Does not remove the molecule.- Does not deactivate the TCO group.- Quenching is reversible with UV light.[6] |
| Tetrazine Quenching | Inverse-electron-demand Diels-Alder cycloaddition.[1] | TCO Moiety | - Extremely fast and highly specific (bioorthogonal).[4]- Provides temporal control of the reaction.[4]- Can be used in situ. | - Does not remove the molecule.- Does not quench the Cy3 fluorescence. |
| SEC Spin Column | Separation based on molecular size. | Entire Molecule | - Completely removes the excess reagent.- Deactivates both fluorescence and TCO reactivity (by removal).- Simple and rapid protocol. | - May lead to sample dilution.- Not suitable for in situ applications. |
Visualizations
Caption: Decision workflow for handling excess Cy3-PEG2-TCO after labeling.
Caption: Bioorthogonal quenching of the TCO moiety using a tetrazine quencher.
Caption: Chemical quenching of the Cy3 fluorophore using TCEP.
References
- 1. Bot Detection [iris-biotech.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 4. Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Photobleaching of Cy3-PEG2-TCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Cy3-PEG2-TCO during microscopy experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Cy3-PEG2-TCO?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy3, causing it to lose its ability to fluoresce.[1][2] This is a significant concern during fluorescence microscopy as it leads to a progressive decrease in signal intensity, which can compromise image quality and the accuracy of quantitative measurements.[1][2] Cy3, while a widely used fluorophore, is known to be more susceptible to photobleaching than some other dyes, such as the Alexa Fluor series.[3][4]
Q2: What are the primary causes of Cy3 photobleaching?
A2: The photobleaching of Cy3 is primarily caused by two interconnected processes:
-
Reaction with Reactive Oxygen Species (ROS): During fluorescence excitation, the Cy3 molecule can transition into a long-lived triplet state. This excited state can react with molecular oxygen to generate highly reactive singlet oxygen and other ROS, which then chemically damage the fluorophore, rendering it non-fluorescent.
-
Intrinsic Photochemical Instability: Even in the absence of oxygen, prolonged exposure to high-intensity light can lead to the photochemical degradation of the Cy3 molecule itself.
Q3: How does the PEG2-TCO linker affect the photostability of Cy3?
A3: The PEG2-TCO (Polyethylene glycol-trans-cyclooctene) linker is primarily for conjugation to tetrazine-modified molecules via a bioorthogonal click chemistry reaction.[5] While the linker itself does not inherently enhance the photostability of Cy3, the local environment created after conjugation to a target biomolecule can influence the dye's photophysical properties, including its susceptibility to photobleaching.[6]
Q4: What are the key strategies to minimize Cy3 photobleaching?
A4: The core strategies to minimize photobleaching revolve around reducing the exposure of the fluorophore to excitation light and protecting it from chemical degradation. This can be achieved through:
-
Optimizing Imaging Parameters: Using the lowest possible laser power and shortest exposure time that still provide an adequate signal-to-noise ratio.[7][8]
-
Using Antifade Reagents: Incorporating commercially available or homemade antifade reagents into the mounting medium for fixed cells or the imaging buffer for live cells.
-
Oxygen Scavenging Systems: For live-cell imaging, employing enzymatic or chemical oxygen scavenging systems to reduce the concentration of dissolved oxygen.
-
Proper Sample Preparation and Handling: Ensuring optimal labeling density and protecting samples from light before and during imaging.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the imaging of Cy3-PEG2-TCO.
Problem 1: Weak or No Cy3 Signal
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce laser power and/or exposure time.[7][8] - Use an appropriate antifade mounting medium for fixed cells or an oxygen scavenger system for live cells.[9][10] - Image a fresh, unexposed area of the sample. |
| Low Labeling Efficiency | - Verify the TCO-tetrazine ligation efficiency. Ensure the tetrazine-modified target is present and reactive. - Optimize the labeling protocol, including incubation time and concentration of Cy3-PEG2-TCO. |
| Incorrect Microscope Settings | - Ensure the correct excitation laser (typically around 550 nm) and emission filter (around 570 nm) are being used for Cy3.[2][11] - Check that the objective is appropriate for the sample and that the microscope is properly focused. |
| Low Target Abundance | - If the target molecule is of low abundance, consider using a signal amplification strategy.[9] - Alternatively, a brighter and more photostable fluorophore might be necessary. |
Problem 2: Rapid Signal Fading During Imaging
| Possible Cause | Troubleshooting Steps |
| Excessive Laser Power/Exposure | - Systematically reduce the laser power and exposure time to the minimum required for a usable signal.[7][8] - Use a neutral density filter to attenuate the excitation light. |
| Ineffective Antifade Reagent | - Ensure the chosen antifade reagent is compatible with Cy3. Some antifades are less effective with cyanine dyes.[12][13] - For fixed cells, try a different commercial mounting medium (e.g., ProLong Gold, VECTASHIELD). - For live cells, ensure the oxygen scavenging system is fresh and active. |
| High Oxygen Concentration (Live Cells) | - Prepare fresh imaging buffer with an oxygen scavenging system (e.g., glucose oxidase/catalase) immediately before use. |
| Suboptimal Buffer Conditions | - Ensure the pH of the imaging buffer or mounting medium is within the optimal range for Cy3 fluorescence (typically pH 7-8). |
Problem 3: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Nonspecific Binding of Cy3-PEG2-TCO | - Increase the number and duration of wash steps after the labeling reaction to remove unbound dye.[14] - Include a blocking step (e.g., with BSA or serum) before labeling to reduce nonspecific binding sites.[15] |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence.[16] - If autofluorescence is high in the green/yellow channel, consider using a fluorophore with a more red-shifted emission. - Use a mounting medium containing an antifade reagent that also helps to quench some background fluorescence. |
| Contaminated Reagents or Glassware | - Use high-purity reagents and thoroughly clean all glassware and imaging chambers. |
| High Dye Concentration | - Titrate the concentration of Cy3-PEG2-TCO to find the optimal balance between signal and background.[14] |
III. Quantitative Data on Photostability
| Condition | Fluorophore | Observation | Implication for Cy3 Imaging |
| Effect of Laser Power | Cy3-DNA | Photobleaching is significantly greater with 20 mW illumination compared to 2 mW.[7] | Use the lowest laser power necessary for your experiment to prolong the fluorescent signal. |
| Antifade Reagent Efficacy | FITC (similar susceptibility to photobleaching as Cy3) | Media containing p-phenylenediamine (e.g., some formulations of VECTASHIELD) and commercial reagents like SlowFade and ProLong Gold are effective at retarding fading.[13][17] | The choice of antifade can significantly impact photostability. Testing a few options for your specific sample is recommended. |
| Oxygen Scavenging Systems | Cy3 | The photobleaching lifetime of Cy3 can be significantly extended with the use of oxygen scavenging systems like glucose oxidase/catalase. | For live-cell imaging, incorporating an oxygen scavenger is crucial for long-term observation. |
| Comparison with Other Dyes | Cy3 vs. Alexa Fluor 555 | Alexa Fluor 555 is generally more photostable than Cy3. | For demanding imaging applications requiring high photostability, consider using a more robust dye if compatible with your experimental setup. |
IV. Experimental Protocols
A. Protocol for Fixed Cell Imaging with Cy3-PEG2-TCO Labeled Protein
This protocol assumes the target protein has been modified with a tetrazine group.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips.
-
Wash cells three times with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Cy3-PEG2-TCO Labeling:
-
Prepare a solution of Cy3-PEG2-TCO in a reaction buffer (e.g., PBS, pH 7.4). The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubate the cells with the Cy3-PEG2-TCO solution for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS containing 0.1% Tween-20 (PBST) three to five times to remove unbound dye.
-
-
Mounting:
-
Briefly rinse the coverslip in deionized water.
-
Carefully aspirate excess water.
-
Apply a drop of antifade mounting medium (e.g., ProLong Gold or VECTASHIELD) to a glass microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Start with low laser power and short exposure times and gradually increase until a satisfactory signal is obtained.
-
B. Protocol for Live-Cell Imaging with Cy3-PEG2-TCO
This protocol is for labeling a tetrazine-modified cell surface protein.
-
Cell Preparation:
-
Plate cells in a glass-bottom imaging dish.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Labeling:
-
Prepare a solution of Cy3-PEG2-TCO in a live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS) at the desired concentration (typically in the low micromolar range).
-
Wash the cells once with warm imaging buffer.
-
Incubate the cells with the Cy3-PEG2-TCO solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm imaging buffer to remove unbound dye.
-
-
Imaging:
-
Replace the final wash with a fresh volume of imaging buffer, preferably one containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and an antifade reagent for live cells if available.
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels.
-
Locate the cells of interest using brightfield or DIC to minimize photobleaching before fluorescence imaging.
-
Acquire images using the Cy3 channel with the lowest possible laser power and exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
V. Diagrams
Caption: Simplified Jablonski diagram illustrating the pathways leading to Cy3 photobleaching.
Caption: A logical workflow for troubleshooting weak or fading Cy3 signals.
Caption: Comparison of experimental workflows for fixed and live-cell imaging with Cy3-PEG2-TCO.
References
- 1. researchgate.net [researchgate.net]
- 2. luminwaves.com [luminwaves.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FI [thermofisher.com]
- 11. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. cfim.ku.dk [cfim.ku.dk]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - KG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. researchgate.net [researchgate.net]
Solving solubility problems with Cy3-PEG2-TCO in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cy3-PEG2-TCO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3-PEG2-TCO and what are its primary solvents?
A: Cy3-PEG2-TCO is a fluorescent dye containing a Cy3 fluorophore, a short polyethylene glycol (PEG2) spacer, and a trans-cyclooctene (TCO) moiety. The TCO group is used for bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules. Due to the non-sulfonated nature of the Cy3 dye, this compound has low solubility in aqueous buffers.[1] The recommended primary solvents for creating stock solutions are anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2]
Q2: Why is my Cy3-PEG2-TCO not dissolving in my aqueous reaction buffer?
A: Non-sulfonated cyanine dyes, including Cy3, are inherently hydrophobic and prone to aggregation in aqueous solutions.[1] Direct dissolution in buffers like PBS is generally not feasible and can lead to precipitation. To achieve solubility in aqueous media, a stock solution in an organic co-solvent such as DMSO or DMF must first be prepared and then added to the aqueous buffer.[1][3] The PEG2 spacer in Cy3-PEG2-TCO is designed to improve water solubility and reduce aggregation compared to the dye alone, but a co-solvent is still typically required.[4][5]
Q3: What is the maximum recommended percentage of organic co-solvent in the final reaction mixture?
A: For Cy3 and its derivatives, the recommended final concentration of the organic co-solvent (DMSO or DMF) in the aqueous reaction mixture is typically between 5% and 20%.[1][3] For many applications, including antibody labeling, a final concentration of 10% is often recommended to maintain a balance between dye solubility and protein stability.[1] It is crucial to ensure that the final co-solvent concentration is compatible with the biological components of your experiment (e.g., proteins, cells) to avoid denaturation or other adverse effects.
Q4: Can I store Cy3-PEG2-TCO in an aqueous solution?
A: It is not recommended to store Cy3-PEG2-TCO in aqueous solutions for extended periods. Aqueous solutions of cyanine dyes can be unstable, and the compound may precipitate out of solution over time. Stock solutions should be prepared fresh in anhydrous DMSO or DMF. If you must store a stock solution, it is best to store aliquots in an anhydrous organic solvent at -20°C for no longer than two weeks.[6]
Troubleshooting Guide: Solubility Issues
Problem: My Cy3-PEG2-TCO precipitates immediately upon addition to my aqueous buffer.
| Possible Cause | Solution |
| High Local Concentration: Adding the DMSO/DMF stock directly into the buffer without mixing can create localized areas of high dye concentration, causing it to crash out of solution. | Add the Cy3-PEG2-TCO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion. |
| Co-solvent Percentage is Too Low: The final concentration of DMSO or DMF in the reaction mixture is insufficient to keep the dye soluble. | Increase the final percentage of the organic co-solvent in your reaction mixture, staying within the recommended 5-20% range.[1][3] Always verify that the increased solvent concentration is tolerated by your biomolecules. |
| Buffer Composition: Certain salts or high salt concentrations can decrease the solubility of organic molecules ("salting out"). | If possible, test the solubility in a lower ionic strength buffer. However, be mindful that the TCO-tetrazine reaction is generally robust across a range of buffer conditions (e.g., PBS). |
| Low Temperature: The solubility of some compounds decreases at lower temperatures. | If you are performing your reaction at 4°C, ensure that the dye remains soluble at this temperature in your final reaction mixture. It may be necessary to slightly increase the co-solvent percentage for cold reactions. |
Problem: The Cy3-PEG2-TCO stock solution appears to have undissolved particles.
| Possible Cause | Solution |
| Solvent is Not Anhydrous: The presence of water in the DMSO or DMF can reduce the solubility of the dye and promote aggregation. | Use a new, sealed bottle of anhydrous, high-purity DMSO or DMF. Store the solvent properly to prevent water absorption. |
| Concentration is Too High: You are attempting to make a stock solution that exceeds the solubility limit of Cy3-PEG2-TCO. | Prepare a more dilute stock solution. A common starting concentration for stock solutions is 1-10 mM. |
| Incomplete Dissolution: The compound has not been adequately mixed into the solvent. | Gently vortex the solution and let it sit at room temperature for a few minutes to ensure complete dissolution. Sonication in a water bath for a short period can also aid in dissolving the compound. |
Data Presentation
Table 1: Qualitative Solubility of Cy3-PEG2-TCO
| Solvent/Buffer | Solubility | Recommendations |
| Water | Very Low / Insoluble | Not Recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not Recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing stock solutions.[2] |
| Dimethylformamide (DMF) | High | Recommended for preparing stock solutions.[2] |
Table 2: Quantitative Solubility of a Representative Cy3 Dye
Note: This data is for a general Cy3 dye and should be used as a guideline for Cy3-PEG2-TCO.
| Solvent | Approximate Solubility |
| DMSO | ~15 mg/mL[7] |
| DMF | ~10 mg/mL[7] |
| Ethanol | ~1 mg/mL[7] |
| PBS (pH 7.2) | ~5 mg/mL (Note: This is for a sulfonated Cy3, solubility of non-sulfonated Cy3 in PBS is significantly lower)[7] |
Experimental Protocols
Protocol for Preparing a Cy3-PEG2-TCO Stock Solution and Diluting into an Aqueous Buffer
-
Equilibrate Reagents: Allow the vial of solid Cy3-PEG2-TCO and a sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution:
-
Add the appropriate volume of anhydrous DMSO to the vial of Cy3-PEG2-TCO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be clear with no visible particulates.
-
-
Dilution into Aqueous Buffer:
-
Gently vortex or stir your aqueous reaction buffer (e.g., PBS).
-
While the buffer is mixing, add the desired volume of the Cy3-PEG2-TCO stock solution dropwise. This ensures that the dye is rapidly dispersed and avoids localized high concentrations that can lead to precipitation.
-
Ensure the final volume of DMSO in the reaction does not exceed a concentration that is detrimental to your experimental components (typically ≤10%).
-
Visualizations
Caption: Logical workflow for dissolving Cy3-PEG2-TCO.
Caption: Experimental workflow for bioconjugation.
References
Validation & Comparative
A Head-to-Head Comparison of Cy3-PEG2-TCO and Alexa Fluor 555-TCO for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent probe is critical for generating high-quality, reproducible data. This guide provides an objective comparison of two commonly used red fluorescent probes for bioorthogonal labeling: Cy3-PEG2-TCO and Alexa Fluor 555-TCO. This comparison is based on their photophysical properties and established performance in live-cell applications, supported by experimental data from various studies.
The core of both probes is the trans-cyclooctene (TCO) moiety, a key component in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-functionalized target. This "click chemistry" approach allows for the specific labeling of biomolecules in their native cellular environment. The key difference between the two probes lies in the attached fluorophore: the well-established cyanine dye, Cy3, versus the advanced Alexa Fluor 555.
Executive Summary: Key Differences
While both probes are effective for live-cell imaging, Alexa Fluor 555-TCO generally offers superior performance in terms of brightness and photostability compared to Cy3-PEG2-TCO . This translates to a better signal-to-noise ratio and the ability to perform longer time-lapse imaging experiments with less signal degradation.
Data Presentation: Photophysical Properties
The following table summarizes the key quantitative data for the core fluorophores, Cy3 and Alexa Fluor 555. These properties are fundamental to their performance in fluorescence microscopy.
| Property | Cy3 | Alexa Fluor 555 | Advantage |
| Maximum Excitation (nm) | ~550-554 | ~555 | Negligible difference |
| Maximum Emission (nm) | ~570 | ~565 | Negligible difference |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Comparable |
| Quantum Yield | ~0.15 | ~0.10 (higher when conjugated) | Alexa Fluor 555 (in conjugates) |
| Photostability | Moderate | High | Alexa Fluor 555 [1][2] |
| Brightness (Ext. Coeff. x QY) | Moderate | High | Alexa Fluor 555 [3] |
| pH Sensitivity | Low | Low | Comparable |
Note: The PEG2 linker in Cy3-PEG2-TCO is a short polyethylene glycol spacer designed to enhance solubility and reduce non-specific binding. While beneficial, it does not fundamentally alter the photophysical properties of the Cy3 dye.
Performance in Live-Cell Imaging
The superior photophysical properties of Alexa Fluor 555 directly translate to improved performance in demanding live-cell imaging applications.
-
Brightness and Signal-to-Noise Ratio: Alexa Fluor 555 conjugates are consistently reported to be brighter than their Cy3 counterparts.[3] This increased brightness allows for lower excitation laser power, which in turn reduces phototoxicity and photobleaching. A brighter probe also leads to a higher signal-to-noise ratio, making it easier to detect and quantify the labeled molecules against cellular autofluorescence.
-
Photostability: Alexa Fluor 555 exhibits significantly greater resistance to photobleaching than Cy3.[1][2] This is a critical advantage for time-lapse imaging, allowing for the acquisition of more time points before the fluorescent signal diminishes. For experiments requiring long-term tracking of dynamic cellular processes, Alexa Fluor 555-TCO is the preferred choice.
Experimental Protocols
Below is a detailed, generalized protocol for live-cell labeling using either Cy3-PEG2-TCO or Alexa Fluor 555-TCO in conjunction with a tetrazine-modified target molecule (e.g., a protein or a small molecule).
Materials:
-
Live cells expressing or labeled with a tetrazine-modified molecule of interest.
-
Cy3-PEG2-TCO or Alexa Fluor 555-TCO (stock solution in anhydrous DMSO, e.g., 1-10 mM).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent).
-
Phosphate-buffered saline (PBS), sterile.
-
Confocal microscope equipped for live-cell imaging with appropriate laser lines and filters.
Protocol:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Culture cells to the desired confluency.
-
Ensure that the cells are expressing or have been treated with the tetrazine-functionalized molecule of interest.
-
-
Probe Preparation:
-
Thaw the stock solution of Cy3-PEG2-TCO or Alexa Fluor 555-TCO.
-
Prepare a working solution of the TCO-dye in pre-warmed live-cell imaging medium. The final concentration will need to be optimized for your specific application but typically ranges from 1-10 µM.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Replace the medium with the TCO-dye working solution.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted TCO-dye.
-
-
Imaging:
-
Immediately proceed with live-cell imaging on a confocal microscope.
-
For Cy3 and Alexa Fluor 555:
-
Excitation: ~561 nm laser.
-
Emission: Collect emission between ~570-620 nm.
-
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Acquire images using identical settings (laser power, exposure time, gain) when directly comparing the two probes to ensure a fair assessment of their performance.
-
Mandatory Visualizations
To further illustrate the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for live-cell imaging.
Caption: Bioorthogonal labeling reaction scheme.
Conclusion
For researchers prioritizing signal brightness and photostability in live-cell imaging experiments utilizing TCO-tetrazine chemistry, Alexa Fluor 555-TCO is the superior choice over Cy3-PEG2-TCO . The enhanced photophysical properties of Alexa Fluor 555 will likely result in higher quality data, especially for time-lapse studies and the detection of low-abundance targets. However, for less demanding applications or when cost is a primary concern, Cy3-PEG2-TCO remains a viable option. As with any experimental system, optimization of labeling and imaging conditions is crucial to achieve the best possible results.
References
A Researcher's Guide to Validating Cy3-PEG2-TCO Labeling Specificity
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity in biological systems.[1][2][3] The Cy3-PEG2-TCO probe allows for the fluorescent labeling of tetrazine-modified biomolecules. However, rigorous validation of labeling specificity is crucial to ensure that the observed signal is a true representation of the target molecule and not an artifact of non-specific binding. This guide provides a framework for researchers to design and execute experiments to confidently validate the specificity of their Cy3-PEG2-TCO labeling.
Experimental Controls: The Key to Unambiguous Results
To ensure the signal from Cy3-PEG2-TCO is specific to the tetrazine-modified target, a series of positive and negative controls should be performed.
Negative Controls: These are designed to identify and troubleshoot sources of background signal.
-
No Tetrazine Control: The most critical negative control involves performing the labeling procedure on a sample that has not been modified with a tetrazine. This will reveal any non-specific binding of the Cy3-PEG2-TCO to other cellular components or surfaces. In an ideal scenario, the signal from this control should be negligible compared to the tetrazine-positive sample.[4]
-
Unmodified Molecule Control: If your target is a specific protein or biomolecule, a control experiment using the unmodified version of that molecule should be included. This helps to determine if the Cy3-PEG2-TCO is binding to the biomolecule itself, independent of the tetrazine handle.
-
Blocking Step: To minimize non-specific binding to surfaces, especially in assays like ELISAs or when working with adherent cells, a blocking step using an inert protein like Bovine Serum Albumin (BSA) is recommended.[4][5]
-
"No TCO" Reagent Control: This control omits the Cy3-PEG2-TCO reagent to assess the autofluorescence of the biological sample.
Positive Controls: These controls are essential to confirm that the labeling reaction is working as expected.
-
Known Tetrazine-TCO Pair: A positive control can be a purified tetrazine-modified molecule that has been previously validated. Successful labeling of this control confirms that the Cy3-PEG2-TCO is active and that the experimental conditions are suitable for the click reaction.
-
Functional Integrity of the Labeled Molecule: It is also important to verify that the modification with TCO and subsequent labeling with Cy3 does not impair the function or binding affinity of the target molecule. For example, if the target is an antibody, its antigen-binding affinity should be re-evaluated post-labeling.[4]
Quantitative Data Summary
The following table presents hypothetical data from a fluorescence-based assay to validate labeling specificity. The signal-to-noise ratio is a key indicator of specificity.
| Experimental Group | Description | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio (vs. No Tetrazine Control) |
| Positive Sample | Tetrazine-modified cells + Cy3-PEG2-TCO | 15,000 | 30 |
| Negative Control 1 | Unmodified cells + Cy3-PEG2-TCO | 500 | 1 |
| Negative Control 2 | Tetrazine-modified cells, no Cy3-PEG2-TCO | 150 | N/A |
| Negative Control 3 | BSA-coated surface + Cy3-PEG2-TCO | 200 | N/A |
| Positive Control | Purified tetrazine-BSA + Cy3-PEG2-TCO | 25,000 | 50 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating the specificity of Cy3-PEG2-TCO labeling.
References
- 1. escholarship.org [escholarship.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Photostability of Cy3 and Spectrally Similar Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes with robust photostability is paramount for generating reliable and reproducible data in fluorescence-based assays. This guide provides an objective comparison of the photostability of Cy3, a widely used cyanine dye, against other commercially available alternatives, supported by experimental data and detailed protocols.
This report focuses on the photostability of the core Cy3 fluorophore as a proxy for Cy3-PEG2-TCO, a derivative used in click chemistry applications. While the PEG2-TCO linker facilitates covalent attachment, its direct impact on the inherent photostability of the Cy3 core is not extensively documented in publicly available literature. The photophysical properties are primarily dictated by the cyanine core structure.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is its ability to resist photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This is a critical parameter for applications requiring long or repeated exposures, such as time-lapse microscopy and single-molecule studies.
Experimental data consistently demonstrates that Alexa Fluor 555 and ATTO 550 are significantly more resistant to photobleaching than Cy3.[1] One study directly compared the photobleaching rates of Cy3 and Alexa Fluor 555 by continuously illuminating solutions of the dyes and measuring the decay in fluorescence intensity over time. The results indicated that after 95 seconds of constant illumination, the fluorescence emission of the Cy3 dye retained about 75% of its initial intensity, whereas Alexa Fluor 555 dye photobleached at a slower rate, retaining almost 90% of its fluorescence.[2]
ATTO dyes are also marketed as having increased photostability compared to cyanine-based dyes like Cy3.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Standard |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | Higher than Cy3[1][3][4] |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.80 | Higher than Cy3 |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. The relative photostability is based on qualitative and quantitative comparisons found in the cited literature.
The Mechanism of Photobleaching in Cyanine Dyes
The photobleaching of cyanine dyes like Cy3 is a complex photochemical process. The primary pathway involves the transition of the excited fluorophore from its singlet state to a long-lived triplet state.[5][6] In this triplet state, the dye molecule is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[6] These highly reactive species can then chemically modify the fluorophore, leading to the irreversible loss of its ability to fluoresce.[6][7]
Factors that can influence the rate of photobleaching include the intensity of the excitation light, the concentration of molecular oxygen in the environment, and the presence of oxidizing or reducing agents.[8]
Experimental Protocol for Assessing Photostability
To quantitatively assess the photostability of fluorescent dyes, a common method involves measuring the rate of fluorescence decay under continuous illumination. The following is a generalized protocol for such an experiment.
Objective: To determine the photobleaching rate of a fluorescent dye in solution.
Materials:
-
Fluorophore solutions of interest (e.g., Cy3-PEG2-TCO, Alexa Fluor 555, ATTO 550) at equal molar concentrations in a suitable buffer (e.g., PBS).
-
Microscope with a stable light source (e.g., laser or arc lamp) and appropriate filters for the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
-
Sample holder (e.g., glass-bottom dish, capillary tube).
Procedure:
-
Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in the same buffer.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring it into focus.
-
Acquire an initial image (t=0) to establish the starting fluorescence intensity.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence has significantly decayed.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Conclusion
For applications demanding high photostability, both Alexa Fluor 555 and ATTO 550 present superior alternatives to Cy3. The choice of fluorophore should be guided by the specific experimental requirements, including the imaging modality, duration of exposure, and the desired signal-to-noise ratio. While Cy3 remains a versatile and widely used dye, researchers should be aware of its limitations in terms of photostability and consider more robust alternatives for demanding applications. The provided experimental protocol offers a framework for researchers to conduct their own in-house comparisons to determine the optimal dye for their specific needs.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Cy3-PEG2-TCO: A Comparative Guide for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and performance of Cy3-PEG2-TCO, a widely used fluorescent probe in bioorthogonal chemistry. We offer an objective comparison with alternative fluorophores, supported by experimental data, to assist in the selection of the most suitable reagents for your research needs.
Introduction to Cy3-PEG2-TCO and Bioorthogonal Chemistry
Cy3-PEG2-TCO is a fluorescent labeling reagent composed of three key components: the cyanine dye Cy3, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive trans-cyclooctene (TCO) group. This molecule is instrumental in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.
The TCO moiety of Cy3-PEG2-TCO participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) partner.[1] This "click chemistry" reaction is exceptionally fast and highly specific, enabling the precise labeling of biomolecules in complex environments such as live cells.[2][3] The PEG spacer enhances the water solubility of the molecule and minimizes steric hindrance, improving labeling efficiency.
Performance and Applications of Cy3-PEG2-TCO
Cy3-PEG2-TCO is extensively used for the fluorescent labeling and imaging of a wide range of biomolecules, including proteins and cell surface glycans.[2] Its primary application lies in experiments where a biomolecule of interest is first tagged with a tetrazine group, either through genetic encoding with unnatural amino acids or by conjugation to a tetrazine-modified antibody. Subsequent introduction of Cy3-PEG2-TCO results in a stable, covalent fluorescent label at the desired site.
Key Applications:
-
Live-Cell Imaging: The high specificity and biocompatibility of the TCO-tetrazine ligation allow for real-time visualization of dynamic cellular processes.
-
Protein Labeling: Site-specific labeling of proteins enables the study of their localization, trafficking, and interactions.[3]
-
Cell Surface Labeling: Targeting and imaging of cell surface receptors and glycans for diagnostics and therapeutic development.[2]
-
Super-Resolution Microscopy: The bright fluorescence of Cy3 is suitable for advanced imaging techniques that surpass the diffraction limit of light.[4]
Comparative Analysis with Alternative Fluorophores
While Cy3-PEG2-TCO is a robust and widely used reagent, several alternatives are available. The choice of fluorophore can significantly impact experimental outcomes, particularly in terms of signal brightness, photostability, and potential for artifacts. A primary competitor to Cy3 is the Alexa Fluor series of dyes, with Alexa Fluor 555 being the spectrally similar counterpart.
Photophysical Properties
The performance of a fluorophore is dictated by its photophysical properties, including its absorption and emission maxima, molar extinction coefficient, and quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10[5] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33[5] |
Note: Photophysical properties can vary depending on the local environment and conjugation state.
Performance Comparison: Cy3 vs. Alexa Fluor 555
Multiple studies have conducted quantitative comparisons of Cy3 and Alexa Fluor 555 dyes, revealing key performance differences.
| Performance Metric | Cy3 | Alexa Fluor 555 | Supporting Data |
| Photostability | Less photostable | Significantly more photostable | Alexa Fluor 555 retains more of its initial fluorescence after prolonged light exposure compared to Cy3.[6][7][8] |
| Fluorescence Quenching | Prone to self-quenching at high degrees of labeling | Less susceptible to self-quenching | Protein conjugates of Alexa Fluor 555 are significantly more fluorescent than those of Cy3, especially at high dye-to-protein ratios.[1][6][7] |
| Brightness | Bright | Generally brighter in conjugated form | Due to reduced quenching, Alexa Fluor 555 conjugates are often brighter than Cy3 conjugates in practical applications.[1][6] |
These findings suggest that for applications requiring high photostability and bright, stable signals, particularly when multiple fluorophores are conjugated to a single biomolecule, an Alexa Fluor 555-based TCO reagent is a superior alternative to Cy3-PEG2-TCO.
Experimental Protocols
Detailed and validated protocols are crucial for successful bioorthogonal labeling experiments. Below are representative protocols for protein labeling utilizing the TCO-tetrazine reaction.
Protocol 1: Labeling of a Tetrazine-Modified Protein with Cy3-PEG2-TCO
This protocol is adapted for a scenario where a protein of interest has been metabolically or enzymatically functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-PEG2-TCO dissolved in anhydrous DMSO to a stock concentration of 1-10 mM
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reaction Setup: To the tetrazine-modified protein solution, add a 1.5 to 5-fold molar excess of the Cy3-PEG2-TCO stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted Cy3-PEG2-TCO by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~550 nm). The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
Protocol 2: Two-Step Labeling of a Cell Surface Protein
This protocol describes the labeling of a cell surface protein using a tetrazine-modified antibody followed by Cy3-PEG2-TCO.
Materials:
-
Live cells expressing the protein of interest
-
Primary antibody targeting the protein of interest, conjugated to a tetrazine
-
Cy3-PEG2-TCO
-
Cell culture medium and buffers (e.g., PBS with 1% BSA)
Procedure:
-
Antibody Incubation: Incubate the cells with the tetrazine-conjugated primary antibody in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 4°C to prevent internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Cy3-PEG2-TCO Labeling: Add Cy3-PEG2-TCO to the cells at a final concentration of 5-20 µM in cell culture medium. Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washing: Wash the cells three times with fresh medium to remove unreacted Cy3-PEG2-TCO.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the chemical reaction and a typical experimental workflow.
Caption: Bioorthogonal TCO-Tetrazine Ligation Reaction.
Caption: Workflow for Cell Surface Protein Labeling.
Conclusion
Cy3-PEG2-TCO is a valuable tool for bioorthogonal chemistry, enabling specific and efficient fluorescent labeling in complex biological systems. However, for demanding applications that require high photostability and brightness, researchers should consider alternatives such as Alexa Fluor 555-based TCO reagents. The choice of fluorophore is a critical parameter in experimental design and should be guided by the specific requirements of the imaging application. By carefully considering the performance data and protocols presented in this guide, researchers can optimize their bioorthogonal labeling strategies for robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting a Cy3-PEG2-TCO Supplier: A Framework for Head-to-Head Comparison
Key Performance Parameters for Supplier Comparison
A direct comparison of Cy3-PEG2-TCO from various suppliers should focus on quantifiable metrics that impact its utility in downstream applications. The following table summarizes these key parameters. Researchers can populate this table with their own experimental data to build a comprehensive comparison.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptable Range/Benchmark |
| Purity (%) | >95% (as determined by HPLC) | |||
| Identity | Confirmed by Mass Spectrometry | |||
| Reactivity (k) | Consistent and high reaction rate | |||
| Fluorescence Quantum Yield (Φ) | High and consistent with literature values for Cy3 | |||
| Photostability | Minimal photobleaching over experimental time course | |||
| Stability in Solution | Minimal degradation over a defined period at specified storage conditions | |||
| Cost per mg ($) |
Experimental Protocols for Supplier Evaluation
To ensure a fair and accurate comparison, standardized experimental protocols are crucial. The following section details the methodologies for assessing the key performance parameters of Cy3-PEG2-TCO.
Purity and Identity Verification
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method separates the main compound from any impurities, allowing for quantification of purity.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used. The gradient should be optimized to achieve good separation.
-
Detection: The chromatogram should be monitored at the absorbance maximum of Cy3 (around 550 nm) and a wavelength that captures a broader range of potential organic impurities (e.g., 254 nm).
-
Analysis: The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks.
b. Mass Spectrometry (MS) for Identity Confirmation
This technique confirms that the molecular weight of the compound matches the expected structure of Cy3-PEG2-TCO.
-
Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is a common method.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the Cy3-PEG2-TCO molecule.
Reactivity Assessment: TCO-Tetrazine Ligation
The core function of Cy3-PEG2-TCO is its ability to react with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] The speed and efficiency of this "click chemistry" reaction are critical.
-
Materials:
-
Cy3-PEG2-TCO from each supplier.
-
A tetrazine-containing reactant (e.g., a tetrazine-labeled peptide or small molecule).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
-
Procedure:
-
Prepare stock solutions of Cy3-PEG2-TCO and the tetrazine reactant in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the Cy3-PEG2-TCO and tetrazine reactant in the reaction buffer at equimolar concentrations.
-
Monitor the reaction progress by measuring the decrease in the tetrazine's absorbance (typically around 520-540 nm) over time using a UV-Vis spectrophotometer.[1]
-
-
Analysis: The second-order rate constant (k) can be calculated from the absorbance data to quantify the reactivity.
Photophysical Characterization
a. Fluorescence Quantum Yield Measurement
The quantum yield represents the efficiency of the fluorophore in converting absorbed light into emitted light. A higher quantum yield results in a brighter signal.
-
Instrumentation: A fluorometer.
-
Procedure:
-
Prepare dilute solutions of Cy3-PEG2-TCO from each supplier in a suitable solvent (e.g., PBS) with an absorbance below 0.1 at the excitation maximum to avoid inner filter effects.
-
Use a known fluorescence standard with a similar excitation and emission range (e.g., Rhodamine 6G in ethanol).
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum for both the sample and the standard.
-
-
Analysis: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
b. Photostability Assessment
This experiment measures how quickly the fluorescent signal diminishes upon continuous exposure to excitation light.
-
Instrumentation: A fluorescence microscope with a camera capable of time-lapse imaging.
-
Procedure:
-
Prepare a sample of Cy3-PEG2-TCO conjugated to a biomolecule or immobilized on a surface.
-
Expose the sample to continuous illumination from the microscope's excitation source.
-
Acquire images at regular intervals.
-
-
Analysis: Measure the fluorescence intensity of the sample over time. The rate of intensity decay is an indicator of photostability.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for evaluating Cy3-PEG2-TCO.
Caption: Workflow for determining the purity and identity of Cy3-PEG2-TCO.
Caption: Workflow for evaluating the reactivity and photophysical properties.
By systematically applying these experimental protocols and organizing the data, researchers can build a robust, evidence-based comparison of Cy3-PEG2-TCO suppliers. This approach will facilitate the selection of the highest quality reagents, ultimately contributing to more reliable and reproducible experimental outcomes.
References
Safety Operating Guide
Navigating the Disposal of Cy3-PEG2-TCO4: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Cy3-PEG2-TCO4, a fluorescent labeling reagent. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best-practice recommendations for handling this compound.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions. |
Step-by-Step Disposal Procedure for this compound
Given the absence of specific chemical neutralization protocols for this compound in publicly available safety data sheets, the recommended procedure is to treat it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Do not dispose of this compound, in either solid or solution form, down the drain or in the regular trash.
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and grossly contaminated PPE, in a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a container that is chemically compatible with the waste. For solutions, a clearly labeled, leak-proof bottle with a secure cap is required.
-
The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup, including any specific forms or online requests.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always prioritize your institution's specific safety and disposal protocols. When in doubt, contact your Environmental Health & Safety department for clarification.
Personal protective equipment for handling Cy3-PEG2-TCO4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cy3-PEG2-TCO. It offers procedural guidance for the safe use and disposal of this fluorescent labeling reagent.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for Cy3-PEG2-TCO was not located, a comprehensive hazard assessment is based on its constituent parts: a Cy3 fluorescent dye, a polyethylene glycol (PEG) linker, and a reactive trans-cyclooctene (TCO) moiety. The primary hazards are anticipated to be skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes. Safety glasses must meet ANSI Z87.1 standards.[1] |
| Hand Protection | Nitrile or Neoprene Gloves | Should be powder-free. Double-gloving may be necessary for extended handling.[1][2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[2][4] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. A respirator may be necessary if creating aerosols or working with the powder outside a fume hood. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and dropped items.[2] |
Safe Handling and Storage Procedures
Receiving and Storage:
Upon arrival, inspect the container for any damage. Cy3-PEG2-TCO should be stored at -20°C in a dry, dark environment to protect it from light and moisture.[5] The TCO moiety can be unstable over long periods, so it is best to use it promptly after receipt.[6]
Preparation for Use:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Handle the solid compound in a chemical fume hood to avoid inhalation of any fine powder.
-
When dissolving, add the solvent slowly to the vial. Cy3-PEG2-TCO is soluble in water, DMSO, and DMF.[6]
Experimental Use:
Cy3-PEG2-TCO contains a TCO group that readily reacts with molecules containing a tetrazine group through a click chemistry reaction.[7][8][9] This reaction is rapid and bioorthogonal, meaning it does not interfere with biological systems.[7] The TCO moiety can be unstable in the presence of thiols, which can cause it to isomerize to its unreactive cis-isomer.[10][11]
Disposal Plan
All materials contaminated with Cy3-PEG2-TCO, including pipette tips, tubes, and gloves, should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, plasticware) in a designated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Aqueous solutions containing Cy3-PEG2-TCO should be collected in a separate, sealed, and clearly labeled hazardous waste container.[12][13] Do not pour solutions down the drain.[14] The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[12]
Disposal Procedure:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13] Ensure that waste containers are properly labeled with the contents and stored in a designated satellite accumulation area until collection.[13][15]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of Cy3-PEG2-TCO.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cy3-PEG2-TCO* | SiChem GmbH [shop.sichem.de]
- 6. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 7. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
